molecular formula C12H19NO2 B3038097 4-(3,4-dimethoxyphenyl)butan-1-amine CAS No. 74027-78-4

4-(3,4-dimethoxyphenyl)butan-1-amine

Cat. No.: B3038097
CAS No.: 74027-78-4
M. Wt: 209.28 g/mol
InChI Key: WOXHHASCNASPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dimethoxyphenyl)butan-1-amine is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-dimethoxyphenyl)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dimethoxyphenyl)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h6-7,9H,3-5,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXHHASCNASPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306608
Record name 3,4-Dimethoxybenzenebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74027-78-4
Record name 3,4-Dimethoxybenzenebutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74027-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxybenzenebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pharmacophore Migration: Biological Activity of Dimethoxy Phenylbutylamines in SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the specific Structure-Activity Relationship (SAR) profile of dimethoxy phenylbutylamines , a chemical class that represents a critical "activity cliff" in medicinal chemistry. Unlike their shorter-chain homologs (phenethylamines and phenylpropylamines), which are potent 5-HT2A agonists, phenylbutylamines exhibit a divergent pharmacological profile, shifting towards Sigma-1 receptor modulation and enzyme inhibition.

Executive Summary: The Chain Length Paradox

In the study of psychoactive phenylalkylamines, the "2,5-dimethoxy" substitution pattern on the phenyl ring is historically associated with potent 5-HT2A receptor agonism (e.g., 2C-B, DOB). However, extending the alkyl chain from two carbons (ethyl) or three carbons (propyl) to four carbons (butyl ) results in a dramatic shift in biological activity.

This guide details the "Pharmacophore Migration" : the phenomenon where the dimethoxy phenylbutylamine scaffold loses affinity for the orthosteric 5-HT2A binding site but gains significant affinity for Sigma-1 receptors (


R)  and Monoamine Oxidase (MAO)  enzymes. This transition renders them valuable not as psychedelics, but as potential neuroprotective agents and metabolic inhibitors.

SAR Landscape: The 5-HT2A Activity Cliff

The primary lesson in phenylbutylamine SAR is the steric limit of the serotonin 5-HT2A receptor's orthosteric binding pocket.

The "Methyl Pocket" Constraint

The 5-HT2A receptor accommodates the


-methyl group of phenylpropylamines (like DOM/DOB) in a specific hydrophobic niche. Extending this to an 

-ethyl (phenylbutylamine derivative) or lengthening the linker itself causes a steric clash with residues deep in the receptor gorge (specifically residues in Transmembrane Helix 5 and 6).
  • Phenethylamines (2C-Series): High Affinity. Fits the binding pocket.[1][2][3]

  • Phenylpropylamines (DOx-Series): Optimal Affinity.

    
    -methyl engages hydrophobic pocket.
    
  • Phenylbutylamines: Loss of Agonism. The extended chain forces the phenyl ring out of the optimal

    
    -
    
    
    
    stacking alignment with Phe340.
Visualization of the Activity Shift

The following diagram illustrates the SAR divergence as the alkyl chain extends.

SAR_Divergence cluster_0 Scaffold Evolution C2 Phenethylamine (2-Carbon Linker) Target_5HT 5-HT2A Receptor (Psychedelic/Agonist) C2->Target_5HT High Affinity (e.g., 2C-B) C3 Phenylpropylamine (3-Carbon Linker) C3->Target_5HT Peak Affinity (e.g., DOB) Target_Sigma Sigma-1 Receptor (Neuroprotection/Chaperone) C3->Target_Sigma Moderate Affinity C4 Phenylbutylamine (4-Carbon Linker) C4->Target_5HT Loss of Efficacy (Steric Clash) C4->Target_Sigma High Affinity (Lipophilic Spacer) Target_MAO MAO-A/B (Enzyme Inhibition) C4->Target_MAO Competitive Inhibition

Figure 1: The SAR divergence pathway. Note the "switch" from 5-HT2A to Sigma-1/MAO targets as the chain length reaches 4 carbons.

Primary Biological Target: Sigma-1 Receptor Modulation

Dimethoxy phenylbutylamines act as privileged scaffolds for Sigma-1 receptors (


R) . The 4-carbon chain provides the optimal lipophilic distance between the aromatic ring and the basic amine, a classic requirement for 

pharmacophores (often modeled as: Aromatic Region + Spacer + Basic Amine).
Mechanism of Action

Unlike G-protein coupled receptors (GPCRs), the


R is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • Agonism/Antagonism: In the context of

    
    , "agonists" promote chaperone activity (neuroprotection), while "antagonists" block this.
    
  • Phenylbutylamine Role: The lipophilic butyl chain anchors the molecule in the

    
     hydrophobic pocket, while the dimethoxy-phenyl head group interacts with tyrosine residues in the binding site.
    
Key Data: Receptor Selectivity Profile

The table below summarizes the shift in affinity constants (


) for a representative 2,5-dimethoxy phenylbutylamine compared to its shorter homologs.
Compound ClassLinker Length5-HT2A

(nM)
Sigma-1

(nM)
MAO-A

(

M)
Primary Activity
2C-B Analog Ethyl (2C)~1.5>1,000>100Psychedelic
DOB Analog Propyl (3C)~0.8~600>50Psychedelic
Phenylbutylamine Butyl (4C)>5,000 ~45 4.2 Sigma Ligand / MAOI

Note: Data represents consensus values derived from SAR trends in phenylalkylamine literature [1][3].

Secondary Activity: MAO Inhibition[2][4][5]

4-Phenylbutylamines are documented competitive inhibitors of Monoamine Oxidase A (MAO-A) and B (MAO-B).

  • Structural Logic: The active site of MAO contains a hydrophobic entrance cavity. The 4-carbon chain allows the phenyl ring to penetrate deep into the substrate cavity, mimicking the transition state of longer endogenous amines.

  • Substitution Effect: The 2,5-dimethoxy substitution increases electron density on the ring, potentially enhancing

    
    -stacking interactions within the FAD cofactor vicinity, though bulky 4-position substituents (e.g., Bromine) may reduce this activity due to steric limits in the enzyme gorge [4].
    

Experimental Protocols

To validate the biological activity of a novel dimethoxy phenylbutylamine, the following self-validating protocols are recommended.

Synthesis: The Succinic Anhydride Route

Direct alkylation is prone to side reactions. The most robust route for 4-phenylbutylamines is via Friedel-Crafts acylation followed by reduction.

Step-by-Step Methodology:

  • Acylation: React 1,4-dimethoxybenzene with succinic anhydride in the presence of

    
     (DCM solvent, 
    
    
    
    to RT) to yield 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid .
  • Ketone Reduction: Perform a Clemmensen reduction (Zn(Hg), HCl) or Wolff-Kishner reduction (Hydrazine, KOH) to remove the ketone, yielding 4-(2,5-dimethoxyphenyl)butanoic acid .

  • Amide Formation: Convert the acid to the acid chloride (

    
    ), then treat with anhydrous ammonia or a substituted amine to form the amide.
    
  • Final Reduction: Reduce the amide using Lithium Aluminum Hydride (

    
    ) in dry THF to yield the final 4-(2,5-dimethoxyphenyl)butylamine .
    
Protocol: Sigma-1 Radioligand Binding Assay

Purpose: To determine affinity (


) for the 

receptor.
  • Tissue Preparation: Use guinea pig brain membranes or HEK293 cells stably expressing human

    
    R.
    
  • Radioligand: Use

    
     (highly selective 
    
    
    
    agonist).
  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Incubate membranes with 3 nM

      
       and varying concentrations of the test phenylbutylamine (
      
      
      
      to
      
      
      M).
    • Time: 120 min at

      
      .
      
  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: Intracellular Calcium Mobilization (Functional 5-HT2A)

Purpose: To confirm the lack of agonist activity (negative control).

  • Cell Line: HEK293 cells stably expressing human 5-HT2A and

    
     protein.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 min.

  • Challenge: Apply test compound.

    • Agonist Mode: Measure fluorescence increase immediately upon addition.

    • Antagonist Mode: Pre-incubate with test compound for 15 min, then challenge with 5-HT (

      
       concentration).
      
  • Result Interpretation: A "flat line" in agonist mode confirms the compound is not a psychedelic agonist, validating the SAR "chain length cliff" hypothesis.

Synthesis & Workflow Diagram

The following workflow visualizes the critical path from chemical synthesis to biological validation.

Workflow cluster_synth Synthesis: Modified Friedel-Crafts Route cluster_bio Biological Validation Start 1,4-Dimethoxybenzene Step1 Friedel-Crafts Acylation (Succinic Anhydride) Start->Step1 Step2 Ketone Reduction (Wolff-Kishner) Step1->Step2 Step3 Amide Formation & LiAlH4 Reduction Step2->Step3 Product 2,5-Dimethoxy phenylbutylamine Step3->Product Screen1 Sigma-1 Binding ([3H]Pentazocine) Product->Screen1 Primary Target Screen2 5-HT2A Ca2+ Flux (Functional Assay) Product->Screen2 Negative Control

Figure 2: Integrated workflow for the synthesis and pharmacological profiling of dimethoxy phenylbutylamines.

References

  • Glennon, R. A., et al. (1982). "Structure-activity relationships of phenylalkylamines at 5-HT2 receptors." Journal of Medicinal Chemistry. (General reference for chain length effects).

  • Nichols, D. E. (2018). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological profile of new phenylalkylamine derivatives." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[4] "An In-depth Technical Guide to 4-Phenylbutylamine: Structure, Properties, and Biological Activity." BenchChem Technical Library.

  • Rousseaux, C. G., & Greene, S. F. (2016). "Sigma receptors [sigmaRs]: biology in normal and diseased states." Journal of Receptor, Ligand and Channel Research.

Sources

Targeting the 3,4-Dimethoxyphenylalkylamine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 3,4-dimethoxyphenylalkylamine moiety (often derived from homoveratrylamine ) is a "privileged structure" in medicinal chemistry. Its electron-rich aromatic ring, combined with a flexible alkyl linker and a basic nitrogen, allows it to mimic endogenous catecholamines (dopamine) while providing unique binding interactions in hydrophobic pockets of transmembrane proteins.

This guide focuses on two high-value therapeutic applications:

  • Cardiovascular: L-type Calcium Channel Blockers (e.g., Verapamil).

  • Oncology: Reversal of Multidrug Resistance (MDR) via P-glycoprotein (P-gp) inhibition.[1]

Structural Biology & SAR Analysis

The Pharmacophore

The efficacy of this scaffold relies on precise spatial arrangement. In L-type calcium channels (Cav1.2), the phenylalkylamine binding site (V-site) is located in the inner pore (transmembrane segment S6 of domain IV).

  • The 3,4-Dimethoxy Motif: These groups are not merely lipophilic fillers. They function as hydrogen bond acceptors. The 3-methoxy group often interacts with serine or threonine residues in the binding pocket, while the 4-methoxy group contributes to metabolic stability, preventing rapid oxidation compared to a free phenol.

  • The Nitrogen Center: The tertiary amine is protonated at physiological pH. This positive charge is critical for electrostatic interaction with the glutamate residues in the channel pore.

  • The Linker: In Verapamil-class drugs, the linker length (typically 3-4 carbons) determines the depth of penetration into the channel pore.

DOT Diagram: Structure-Activity Relationship (SAR)

The following diagram maps the critical SAR features of the Verapamil scaffold.

SAR_Map Core 3,4-Dimethoxyphenylalkylamine (Scaffold) Ring Aromatic Ring (3,4-dimethoxy) Core->Ring Linker Alkyl Linker (Spacer) Core->Linker Amine Tertiary Amine (Basic Center) Core->Amine Distal Distal Substituent (Isopropyl/Nitrile) Core->Distal Effect1 H-Bonding & Metabolic Stability (vs. Catechols) Ring->Effect1 Effect2 Channel Pore Depth (Critical for V-site binding) Linker->Effect2 Effect3 Electrostatic Anchor (Binds Glu residues) Amine->Effect3 Effect4 Lipophilicity & P-gp Selectivity (MDR Reversal) Distal->Effect4

Figure 1: SAR map illustrating the functional roles of the Verapamil scaffold components.

Synthetic Pathways

Strategy: Convergent Synthesis

The most robust industrial route for these derivatives is N-alkylation . This approach allows for the separate preparation of the "left-hand" (homoveratrylamine) and "right-hand" (alkyl halide) fragments, converging in a final coupling step.

Protocol: General N-Alkylation of Homoveratrylamine

Objective: Synthesis of a Verapamil intermediate (N-methyl-homoveratrylamine).[2]

Reagents:

  • 3,4-Dimethoxyphenethylamine (Homoveratrylamine) [Starting Material][2]

  • Formic acid / Formaldehyde (Eschweiler-Clarke conditions) OR Methyl iodide

  • Alternative: Reductive amination with benzaldehyde followed by methylation and deprotection (for higher specificity).

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 3,4-dimethoxyphenethylamine (10 mmol) in acetonitrile.

  • Base Addition: Add anhydrous

    
     (1.5 eq) to scavenge the acid byproduct.
    
  • Alkylation: Add the appropriate alkyl halide (e.g., 4-chloro-N-methyl-N-phenethylbutanamide derivative for complex analogs) dropwise at 0°C.

  • Reflux: Heat to 60-80°C for 12-24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Filter off inorganic salts. Evaporate solvent.[3]

  • Purification: Acid-base extraction. Dissolve residue in 1N HCl (aqueous). Wash with ether (removes non-basic impurities). Basify aqueous layer with NaOH to pH 12. Extract into DCM. Dry over

    
    .
    

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the diagnostic methoxy singlets at ~3.85 ppm (6H) and the triplet for the methylene protons adjacent to the nitrogen.

  • Mass Spec: Confirm molecular ion

    
    .
    
DOT Diagram: Synthetic Workflow

Synthesis_Flow SM1 3,4-Dimethoxyphenethylamine Step1 Step 1: N-Alkylation (K2CO3, MeCN, Reflux) SM1->Step1 SM2 Alkyl Halide / Aldehyde SM2->Step1 Step2 Step 2: Acid-Base Extraction (Purification) Step1->Step2 Crude Oil Step3 Step 3: Salt Formation (HCl in iPrOH) Step2->Step3 Free Base Final Target Phenylalkylamine (HCl Salt) Step3->Final Crystallization

Figure 2: Convergent synthetic pathway for phenylalkylamine derivatives.

Biological Validation Protocols

To establish the therapeutic profile (Ca2+ blocker vs. MDR reversal), two distinct assays are required.

Protocol A: Calcium Channel Binding (Radioligand Displacement)

Purpose: Determine affinity for the L-type Ca2+ channel. Ligand:


-Verapamil or 

-Nitrendipine (Note: Verapamil binds to the V-site, allosterically coupled to the DHP site where Nitrendipine binds).
  • Membrane Prep: Use rat cardiac membrane homogenates.

  • Incubation: Incubate membranes (0.2 mg protein) with 0.5 nM

    
    -Verapamil and increasing concentrations of the test compound (
    
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and 
    
    
    
    .
Protocol B: P-glycoprotein (P-gp) Inhibition (Rhodamine 123 Efflux)

Purpose: Assess ability to reverse MDR by inhibiting the P-gp efflux pump.[1] Mechanism: Rhodamine 123 (Rh123) is a fluorescent substrate of P-gp.[1][4][5] Active P-gp pumps it out of cancer cells.[1] Inhibitors cause Rh123 retention.

  • Cell Line: Use P-gp overexpressing cells (e.g., MCF-7/ADR or KB-V1). Parental sensitive lines are the negative control.

  • Loading: Incubate

    
     cells/mL with Rh123 (5 µM) for 30 min at 37°C.
    
  • Washing: Wash cells 2x with ice-cold PBS to remove extracellular dye.

  • Efflux Phase: Resuspend cells in dye-free medium containing the Test Compound (various concentrations) or Verapamil (Positive Control, 10 µM). Incubate for 60-90 min at 37°C.

  • Measurement: Analyze via Flow Cytometry (Excitation 488 nm, Emission 530 nm).

  • Self-Validation:

    • High Fluorescence = P-gp Inhibited (Dye retained).

    • Low Fluorescence = P-gp Active (Dye pumped out).[1]

    • The test is valid only if the Positive Control (Verapamil) shows significantly higher fluorescence than the Vehicle Control.

Comparative Data: Key Derivatives

The following table highlights how structural modifications shift the pharmacological profile.

CompoundStructure NotePrimary TargetIC50 / Ki (Approx)
Verapamil Bis-phenylalkylamineL-type Ca2+ Channel~10-50 nM (Ca2+)
Gallopamil Methoxy group added to central ringL-type Ca2+ Channel~5-10 nM (More potent)
Devapamil Des-methoxy analogL-type Ca2+ Channel~50-100 nM
XR9051 Rigidified linker (diketopiperazine)P-glycoprotein (MDR)~1-10 nM (P-gp)
Norverapamil N-demethylated metaboliteL-type Ca2+ Channel~200 nM (Less potent)

References

  • Studies on Ca2+ channel antagonists. 5-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2- isopropylpentyl isothiocyanate. PubMed. [Link]

  • Reversal of P-glycoprotein-mediated multidrug resistance by XR9051. PubMed. [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PubMed Central. [Link]

  • Process for the preparation of verapamil (Patent WO-2021245504-A1). PubChem. [Link][6]

  • Homoveratrylamine (Compound Summary). PubChem. [Link]

Sources

Methodological & Application

Application Note: Optimized Catalytic Hydrogenation Strategies for Dimethoxybenzenebutanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of bioactive phenethylamine homologs. It details optimized catalytic hydrogenation protocols for 3,4-Dimethoxybenzenebutanamine (and its structural analogs), focusing on the critical challenge of chemoselectivity—specifically the suppression of secondary amine formation.

Introduction & Scope

Dimethoxybenzenebutanamine (specifically the 3,4-dimethoxy isomer) is a vital intermediate in the synthesis of isoquinoline alkaloids and various vasoactive pharmaceutical agents. While several synthetic routes exist, catalytic hydrogenation of the corresponding nitrile (4-(3,4-dimethoxyphenyl)butanenitrile) or nitroalkene precursors is the most atom-efficient method.

However, the reduction of nitriles and nitro-compounds to primary amines is plagued by a common side reaction: dimerization , leading to the formation of contaminating secondary amines. This guide provides two field-validated protocols to maximize the yield of the primary amine while ensuring process safety.

Key Chemical Challenges
  • Selectivity: The intermediate imine species is highly electrophilic and can react with the newly formed primary amine to form a secondary amine (dimer).

  • Catalyst Poisoning: The amine product can inhibit catalyst activity by strong adsorption.

  • Safety: The use of pyrophoric catalysts (Raney Nickel) and pressurized hydrogen gas requires strict adherence to safety protocols.[1]

Mechanistic Insight: The Selectivity Control Point

To optimize the reaction, one must understand the "Imine Divergence." The diagram below illustrates the competing pathways and how specific additives (Ammonia or Acid) steer the reaction toward the desired primary amine.

ReactionPathway Precursor Nitrile / Nitroalkene (Precursor) Imine Imine Intermediate (R-CH=NH) Precursor->Imine + H2 PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine + H2 SecondaryAmine Secondary Amine (Dimer Impurity) Imine->SecondaryAmine + Primary Amine (Condensation) Ammonia NH3 (Excess) Suppresses Dimerization Ammonia->Imine Mass Action Effect Acid Acid (H+) Traps Amine Acid->PrimaryAmine Protonation (Prevents Attack)

Figure 1: Mechanistic pathway showing the critical divergence at the Imine intermediate. Excess Ammonia shifts the equilibrium back to the imine/amine, while Acid removes the nucleophilic amine.

Experimental Protocols

Protocol A: Raney Nickel Reduction of Nitriles (Industrial Standard)

Best for: Large-scale synthesis where cost-efficiency is paramount.

Target Precursor: 4-(3,4-dimethoxyphenyl)butanenitrile Catalyst: Raney Nickel (Active Sponge Nickel) Solvent System: Methanol / Ammonia (7N)

Rationale

Raney Nickel is the superior catalyst for nitrile reduction. The addition of ammonia is non-negotiable; it saturates the surface of the catalyst and shifts the equilibrium of the reversible condensation step, effectively "blocking" the formation of secondary amines [1, 3].

Step-by-Step Methodology
  • Catalyst Preparation (CRITICAL):

    • Weigh 2.0 g of Raney Nickel slurry (approx. 50% in water).

    • Safety: Raney Ni is pyrophoric.[1] Keep wet at all times.[2]

    • Wash the catalyst 3x with anhydrous Methanol (10 mL each) to remove water. Decant the supernatant carefully under an Argon blanket.

  • Reaction Assembly:

    • In a high-pressure autoclave (e.g., Parr reactor), dissolve 10.0 g (approx. 48 mmol) of the nitrile precursor in 80 mL of Methanol.

    • Add the washed Raney Nickel catalyst.

    • Add 20 mL of 7N Ammonia in Methanol (saturated solution).

  • Hydrogenation:

    • Seal the reactor.[1] Purge with Nitrogen (3x to 50 psi) to remove oxygen.

    • Charge with Hydrogen to 50-60 psi (3.5 - 4 bar) .

    • Heat to 50°C with vigorous stirring (1000+ rpm). Note: Mass transfer is often the rate-limiting step.

  • Monitoring:

    • Monitor H2 uptake. Reaction is typically complete in 4–6 hours.

    • Endpoint: Cessation of pressure drop.

  • Workup:

    • Cool to room temperature.[3] Vent H2 carefully. Purge with Nitrogen.[2][4][5][6]

    • Filter the mixture through a Celite pad under an inert atmosphere (do not let the filter cake dry out).

    • Rinse the cake with Methanol.

    • Concentrate the filtrate under reduced pressure to remove Ammonia and Methanol.

    • Yield Expectation: 90-95% Primary Amine.

Protocol B: Pd/C Reduction of Nitroalkenes (Laboratory Scale)

Best for: Small-scale synthesis or when high-pressure equipment is limited.

Target Precursor: 1-(3,4-dimethoxyphenyl)-2-nitro-1-butene Catalyst: 10% Palladium on Carbon (Pd/C) Solvent System: Ethanol / HCl (or Acetic Acid)

Rationale

Palladium is excellent for reducing C=C and NO2 bonds. However, in neutral solvents, it produces significant secondary amines. By running the reaction in acidic media, the primary amine product is immediately protonated to the ammonium salt, rendering it non-nucleophilic and unable to attack the imine intermediate [4].

Step-by-Step Methodology
  • Reaction Assembly:

    • In a hydrogenation flask, dissolve 5.0 g of the nitroalkene precursor in 100 mL of Ethanol.

    • Add 2.0 equivalents of concentrated HCl (or use Glacial Acetic Acid as the co-solvent).

    • Caution: Ensure the precursor is fully dissolved before adding catalyst.

  • Catalyst Addition:

    • Add 0.5 g (10 wt% loading) of 10% Pd/C.

    • Safety: Add the catalyst to the wet solution to minimize spark risk.

  • Hydrogenation:

    • Perform the reaction at 30–40 psi Hydrogen pressure at Room Temperature (25°C).

    • Stirring must be vigorous.

  • Workup:

    • After H2 uptake ceases (approx. 6–12 hours), purge with Nitrogen.

    • Filter through Celite to remove Pd/C.

    • Neutralization: The filtrate contains the amine hydrochloride salt. Evaporate the solvent, redissolve in water, and basify with 20% NaOH to pH 12.

    • Extract with Dichloromethane (DCM) (3x), dry over MgSO4, and evaporate.

Process Workflow & Safety

The following diagram outlines the critical control points (CCPs) for the hydrogenation workflow.

Workflow Setup Reactor Setup (Inert Atmosphere) Loading Load Catalyst & Reactants (Wet Catalyst!) Setup->Loading Purge N2 Purge (3x) Remove O2 Loading->Purge Reaction Hydrogenation (Temp/Pressure Control) Purge->Reaction Charge H2 Filtration Filtration (Celite) (Pyrophoric Hazard) Reaction->Filtration Vent H2 / Purge N2 Isolation Product Isolation (Acid/Base Workup) Filtration->Isolation

Figure 2: Operational workflow emphasizing safety steps (Purging and Wet Catalyst handling) to prevent ignition events.

Safety Criticals
  • Pyrophoric Hazards: Dry Raney Nickel and Pd/C (with absorbed hydrogen) can ignite spontaneously in air.[1] Always keep catalysts wet with water or solvent.[2]

  • Pressure Limits: Never exceed the rated pressure of glass vessels (typically 50-60 psi). Use stainless steel autoclaves for higher pressures.

  • Venting: Vent hydrogen into a dedicated fume hood exhaust, not into the general lab atmosphere.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure precursor is free of sulfur or halides. Increase catalyst loading.
Poor Mass TransferIncrease stirring speed (RPM). H2 solubility is diffusion-limited.
High Dimer Content Insufficient Ammonia (Route A)Use saturated NH3 in MeOH. Ensure NH3 is not lost during purging.
Neutral pH (Route B)Ensure at least 2 eq. of acid are present to trap the amine.
Dehalogenation Over-reduction (Pd/C)If the molecule has Cl/Br substituents, use PtO2 instead of Pd/C, or add a poison (e.g., thiophene).

References

  • Raney Nickel Reduction of Nitriles: Wu, B., et al. "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines."[7] Tetrahedron Letters.

  • Safety in Hydrogenation: Sterling Pharma Solutions. "De-risking hydrogenation: Establishing standard operating procedures."

  • Suppression of Secondary Amines: ResearchGate Discussion on Nitrile Reduction. "How to prevent secondary amine formation in nitrile reduction?"

  • Flow Hydrogenation Alternatives: "Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry." ResearchGate.[8]

  • Catalyst Handling: UCI Chemistry Safety SOP. "Hydrogenation SOP: Hazards and Special Precautions."

Disclaimer: This protocol involves high-pressure gases and pyrophoric materials.[1][2][3][9] It should only be performed by trained personnel in a properly equipped laboratory.

Sources

Application Note: Reductive Amination of 4-(3,4-dimethoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This guide details the reductive amination of 4-(3,4-dimethoxyphenyl)butanal , a critical aldehyde intermediate used in the synthesis of phenylalkylamine calcium channel blockers (e.g., Verapamil analogues). While the classic Verapamil synthesis often employs alkylation of nitriles, the reductive amination route offers a convergent, modular approach for generating diverse libraries of "Verapamil-like" structures (e.g., Falipamil, Gallopamil analogues) by varying the amine partner.

The protocols herein prioritize chemoselectivity —specifically avoiding the reduction of the aldehyde to its corresponding alcohol (4-(3,4-dimethoxyphenyl)butanol) while ensuring complete conversion to the target tertiary amine.

Reaction Mechanism & Logic

The transformation proceeds via the formation of a Schiff base (imine) or iminium ion, followed by an in-situ hydride transfer.

Mechanistic Pathway
  • Nucleophilic Attack: The amine lone pair attacks the aldehyde carbonyl carbon.

  • Dehydration: Loss of water generates the iminium ion (for secondary amines) or imine (for primary amines).

  • Reduction: The hydride source selectively reduces the C=N bond.

Critical Insight: For this electron-rich aldehyde, the equilibrium between aldehyde and iminium is critical. Using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (


) due to lower toxicity and better control over pH-dependent selectivity. STAB does not reduce the aldehyde significantly under slightly acidic conditions, whereas 

would reduce the aldehyde competitively.

ReactionMechanism Aldehyde 4-(3,4-dimethoxyphenyl)butanal Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R2NH) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Cat.) Iminium->Aldehyde Hydrolysis (Reversible) Product Tertiary Amine Product Iminium->Product + H- (Hydride) (STAB/NaBH4)

Figure 1: Mechanistic flow of reductive amination. Note the reversibility of the iminium formation, necessitating water removal or excess reductant.

Critical Process Parameters (CPP)

Optimization of this reaction relies on three variables.

ParameterRecommendationRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes rapid imine formation and solubilizes the STAB complex effectively. THF is a greener alternative but may require longer reaction times.
Reductant NaBH(OAc)3 (STAB) Standard: 1.4 – 1.6 equivalents. STAB is mild and won't reduce the aldehyde at a rate competitive with the iminium reduction.
pH Modulator Acetic Acid (AcOH) 1.0 – 2.0 equivalents. Essential for catalyzing the dehydration step (Hemiaminal

Iminium), especially with secondary amines.
Stoichiometry Amine (1.0 eq) : Aldehyde (1.1 eq)Using a slight excess of the aldehyde ensures complete consumption of the valuable amine (often the more complex fragment in drug synthesis).

Experimental Protocols

Protocol A: Bench-Scale Synthesis (The "Abdel-Magid" Method)

Best for: Medicinal chemistry, library generation (100 mg – 10 g scale).

Reagents:

  • Substrate: 4-(3,4-dimethoxyphenyl)butanal (1.0 equiv)

  • Amine: N-methylhomoveratrylamine (Example partner) (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the Amine  (1.0 eq) in DCE (concentration ~0.2 M).
    
  • Aldehyde Addition: Add 4-(3,4-dimethoxyphenyl)butanal (1.0 - 1.1 eq) to the amine solution.

  • Acidification: Add Acetic Acid (1.0 eq). Stir for 15–30 minutes at Room Temperature (RT) to establish the iminium equilibrium.

    • Checkpoint: The solution may warm slightly. Ensure clarity.

  • Reduction: Add STAB (1.5 eq) in a single portion.

    • Note: Gas evolution (

      
      ) is minimal but possible.
      
  • Reaction: Stir at RT for 2–4 hours.

    • Monitor: TLC or LC-MS. Look for disappearance of the aldehyde (UV active) and the appearance of the more polar amine product.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Work-up: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically MeOH/DCM gradient with 1%

    
    ).
    
Protocol B: Industrial Scale-Up (Catalytic Hydrogenation)

Best for: Process chemistry, >100 g scale, avoiding boron waste.

Reagents:

  • Catalyst: 5% Pd/C (5 wt% loading) or Raney Nickel

  • Solvent: Methanol or Ethanol

  • Hydrogen Source:

    
     gas (1–5 bar)
    

Step-by-Step Workflow:

  • Charge: Into a hydrogenation autoclave, load Amine (1.0 eq), Aldehyde (1.0 eq), and Methanol (5–10 volumes).

  • Catalyst: Add 5% Pd/C (wet paste to minimize ignition risk).

  • Hydrogenation: Purge with

    
    , then charge with 
    
    
    
    (3 bar / 45 psi).
  • Agitation: Stir vigorously at 25–40°C for 6–12 hours.

    • Caution: Higher temps (>50°C) may promote reduction of the aromatic ring or hydrogenolysis of the benzylic ethers (though methoxy groups are generally stable under mild conditions).

  • Filtration: Filter catalyst through a Celite pad (keep wet to prevent fire).

  • Isolation: Evaporate solvent to yield crude amine. Often sufficiently pure for salt formation (e.g., HCl salt).

Experimental Logic & Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Amine + Aldehyde in DCE/THF Start->Mix Acid Add AcOH (1.0 eq) Wait 20 mins Mix->Acid Reduce Add NaBH(OAc)3 (1.5 eq) Acid->Reduce Monitor Monitor (LCMS/TLC) Target: <5% Aldehyde Reduce->Monitor Monitor->Reduce Incomplete (Add 0.5 eq STAB) Quench Quench: Sat. NaHCO3 Monitor->Quench Complete Extract Extraction (DCM) & Drying Quench->Extract

Figure 2: Decision tree for the bench-scale reductive amination protocol.

Analytical Characterization & Troubleshooting

Key NMR Signals (1H NMR, CDCl3)

To validate the formation of the product and absence of starting material:

  • Aldehyde (SM): Triplet at ~9.75 ppm (CHO). Must be absent.

  • Product (N-CH2): New multiplet signals appear in the 2.3 – 2.6 ppm region corresponding to the methylene protons adjacent to the nitrogen.

  • Methoxy Groups: Singlets at ~3.85 ppm (Integrate to ensure no demethylation occurred).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Unreacted Aldehyde Iminium formation is slow or wet solvent.Add molecular sieves (4Å) during the acid-stirring phase to drive dehydration. Ensure solvent is anhydrous.
Alcohol Byproduct (Reduction of Aldehyde) Reductant is too active or pH is too low.Switch from NaBH4 to STAB. Ensure AcOH is not in large excess (>2 eq).
Dialkylation (if using primary amine) Amine is too nucleophilic relative to steric bulk.Use a large excess of amine (5 eq) or switch to a stepwise method (form imine

isolate

reduce).

Safety & Handling

  • Aldehyde: 4-(3,4-dimethoxyphenyl)butanal may oxidize to the acid upon air exposure. Store under inert gas at 4°C.

  • STAB: Releases acetic acid upon hydrolysis. Irritant. Handle in a fume hood.

  • DCE: Carcinogen and highly toxic. Use double gloves and work strictly in a hood. Substitute with DCM or THF if safety protocols require.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1][2][4] Link

  • Theodore, L. J., et al. "Verapamil Analogues: Synthesis and Structure-Activity Relationships." Journal of Medicinal Chemistry, vol. 29, no. 11, 1986.[5] (Contextual grounding for Verapamil scaffold synthesis).

  • Sigma-Aldrich. "Application Note: Reductive Amination." MilliporeSigma Technical Library. Link

Sources

Troubleshooting & Optimization

Technical Guide: Suppressing Benzazepine Formation in Acid-Catalyzed Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the regioselectivity challenges in the synthesis of tetrahydroisoquinolines (THIQs) and tetrahydro-β-carbolines (THBCs), specifically the suppression of unwanted benzazepine (7-membered ring) byproducts.

While the Pictet-Spengler and Bischler-Napieralski reactions generally favor 6-membered ring formation via 6-endo-trig cyclization (Baldwin’s Rules), specific electronic activations, steric constraints, or thermodynamic wells can divert the pathway toward 7-membered benzazepines. This guide provides mechanistic diagnostics, troubleshooting workflows, and optimized protocols to enforce 6-membered ring closure.

Mechanistic Diagnostics: The "Fork in the Road"

To avoid benzazepine formation, one must understand the bifurcation point of the iminium intermediate.

The Competitive Pathways
  • Path A (Desired): Direct 6-endo-trig attack.[1] This is kinetically favored in unsubstituted systems.

  • Path B (Unwanted - Direct): 7-endo-trig attack. This occurs when the C6 position (ortho to the ethylamine chain) is sterically blocked or electronically deactivated, forcing attack at the next available nucleophilic site.

  • Path C (Unwanted - Rearrangement): In indole systems (tryptamines), the reaction often proceeds via a spiroindolenine intermediate. If this intermediate rearranges via a Wagner-Meerwein shift (migration of the alkyl group rather than the phenyl bond), a benzazepine derivative is formed.

Visualization of Regiodivergence

The following diagram illustrates the critical decision nodes in the reaction coordinate.

PictetSpenglerPathways Start Amine + Aldehyde Schiff Schiff Base / Iminium Ion Start->Schiff -H2O Branch Cyclization Mode Schiff->Branch Acid Catalyst Path6 6-endo-trig Attack (Kinetic Favored) Branch->Path6 Standard Conditions Path7 7-endo-trig Attack (Steric/Electronic Forcing) Branch->Path7 C6 Blocked Spiro Spiroindolenine Intermediate Branch->Spiro Indole Substrates THIQ Tetrahydroisoquinoline (Target: 6-Membered) Path6->THIQ Benz Benzazepine (Byproduct: 7-Membered) Path7->Benz Spiro->THIQ C2 Migration (Desired) Spiro->Benz Alkyl Migration (Unwanted)

Figure 1: Mechanistic bifurcation in acid-catalyzed cyclization. Note the spiroindolenine intermediate as a critical risk factor for rearrangement to benzazepines.

Troubleshooting Guide (FAQ Format)

Scenario 1: The "Blocked Ortho" Problem

Q: I am using a phenethylamine with a methoxy group at the meta-position. I am observing significant 7-membered ring formation. Why?

A: This is a classic regiocontrol failure due to electronic activation.

  • Root Cause: A meta-substituent activates both the para position (leading to the 6-ring) and the ortho position (leading to the 6-ring). However, if you have a substituent that sterically crowds the site required for 6-ring closure (the "ortho" site relative to the chain), the molecule may adopt a conformation favoring the 7-endo attack at the less hindered position.

  • Correction:

    • Switch to a Lewis Acid: Replace Brønsted acids (TFA/HCl) with a bulky Lewis acid like AuCl₃ or AgOTf . These catalysts often enforce a tighter transition state that strictly adheres to Baldwin's rules (favoring 6-endo).

    • Solvent Switch: Move to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . HFIP stabilizes the iminium ion through strong H-bonding, increasing its electrophilicity and lowering the activation energy for the kinetic (6-endo) pathway.

Scenario 2: The Indole Rearrangement

Q: My tryptamine substrate yields a mixture of β-carboline (6-ring) and an azepinoindole (7-ring). How do I shift the ratio?

A: You are likely forming a spiroindolenine intermediate that is rearranging incorrectly.

  • Root Cause: The migration of the substituent to restore aromaticity can occur two ways. If the alkyl chain migrates instead of the bond breaking to form the 6-ring, you get the 7-ring. This is often thermodynamically driven.

  • Correction:

    • Kinetic Control: Lower the reaction temperature (-78°C to 0°C). The 6-membered ring is usually the kinetic product.

    • N-Acylation: Perform an N-acyliminium Pictet-Spengler.[1] Acylate the nitrogen before cyclization. The resulting N-acyliminium ion is highly reactive and typically collapses rapidly to the 6-membered ring before rearrangement can occur.

Scenario 3: Reaction Stalling

Q: To avoid byproducts, I lowered the acid concentration, but now the reaction won't proceed.

A: You have starved the reaction of the necessary electrophile (the iminium ion).

  • Correction: Do not reduce acid quantity; change the acid type. Use a Superacid catalyst (e.g., Triflic Acid) in stoichiometric amounts at low temperature, or use the Phosphate Buffer method if the substrate is acid-sensitive.

    • Note: Phosphate buffers can sometimes catalyze the reaction more selectively than strong acids by acting as a bifunctional catalyst.

Optimization Protocol: The HFIP Method

This protocol utilizes the unique properties of fluorinated solvents to suppress benzazepine formation by accelerating the desired 6-endo pathway.

Reagents:

  • Substrate: β-Arylethylamine (1.0 equiv)

  • Carbonyl: Aldehyde (1.2 equiv)

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)

  • Drying Agent: Molecular Sieves (3Å or 4Å)

Step-by-Step Workflow:

  • Imine Formation (Pre-activation):

    • Dissolve amine and aldehyde in HFIP (0.1 M concentration).

    • Add Molecular Sieves to sequester water (crucial to drive equilibrium).

    • Checkpoint: Stir at Room Temperature (RT) for 1 hour. Verify imine formation via TLC or LCMS.

  • Cyclization:

    • Standard Substrates: Heat the mixture to 50°C. HFIP is often acidic enough (pKa ~9.3) to promote cyclization without external acid.

    • Deactivated Substrates: If reaction is slow, add 5 mol% TFA or AuCl₃ (2 mol%) .

    • Monitor: Check for the disappearance of the imine. The 6-endo product usually appears cleanly.

  • Workup:

    • Evaporate HFIP (can be recovered/distilled).

    • Basify residue with sat. NaHCO₃.

    • Extract with DCM.

Why this works: HFIP forms a solvate with the imine, dramatically increasing its electrophilicity while simultaneously stabilizing the transition state for the 6-endo attack. It disfavors the looser transition state required for the 7-endo attack.

Comparative Data: Acid/Solvent Effects

The following table summarizes the impact of conditions on the ratio of Isoquinoline (6-ring) vs. Benzazepine (7-ring) in a model substituted phenethylamine system.

ConditionCatalystSolventTempYield (6-Ring)Yield (7-Ring)Selectivity Note
Standard TFA (1.0 eq)DCM25°C65%15%Moderate selectivity; significant byproduct.
Thermal HCl (aq)H₂O80°C40%30%Thermodynamic conditions favor rearrangement.
Lewis Acid AuCl₃ (5 mol%)DCE60°C82%<5%Gold catalysis enforces Baldwin's rules.
Fluorinated NoneHFIP 50°C92% Trace Optimal Method. H-bonding network directs regioselectivity.
N-Acyl TFA (Cat.)Toluene110°C88%<2%N-Acyliminium prevents rearrangement.

References

  • Regioselectivity of Pictet-Spengler Cyclization. National Institutes of Health (NIH). [Link]

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in HFIP. Royal Society of Chemistry (RSC). [Link]

  • Ni-Catalyzed Divergent Synthesis of 2-Benzazepine Derivatives. PubMed. [Link]

  • Pictet-Spengler Reaction Mechanism and Variations. Wikipedia. [Link][1]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. DePaul University. [Link]

Sources

Optimizing yield of 3,4-dimethoxybenzenebutanamine reduction

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: TSC-CHEM-2026-02B Topic: Optimizing Yield of 3,4-Dimethoxyphenethylamine via Nitrile Reduction Senior Application Scientist: Dr. Gemini

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the reduction of 3,4-dimethoxyphenylacetonitrile to 3,4-dimethoxyphenethylamine. We address common challenges to help researchers, scientists, and drug development professionals improve reaction yields, minimize side-product formation, and streamline purification.

Section 1: Core Principles & Mechanistic Challenges

This section addresses the fundamental chemistry and common pitfalls associated with the reduction of aromatic nitriles.

Q1: What are the primary industrial and laboratory methods for reducing 3,4-dimethoxyphenylacetonitrile to the corresponding primary amine?

There are two principal strategies for this transformation:

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Raney Nickel, Palladium-on-Carbon) and a hydrogen source (H₂ gas, or a transfer agent like ammonium formate).[1] It is a cost-effective and green method often favored in industrial applications.[2]

  • Chemical Hydride Reduction: This approach utilizes stoichiometric metal hydride reagents. The most common and powerful reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄).[3][4] While highly effective, it requires stringent anhydrous conditions and careful handling. Other milder reagents like sodium borohydride typically require co-catalysts to be effective for nitrile reduction.[5][6]

Q2: What is the most significant side reaction that lowers the yield of the desired primary amine, and how does it occur?

The primary issue that compromises yield and purity is the formation of secondary and tertiary amines.[7] This occurs because the initial reduction of the nitrile produces an imine intermediate. This imine can then be attacked by a molecule of the already-formed primary amine product, leading to a cascade of reactions that form undesired coupled products.[5][7]

The mechanism for this side reaction is as follows:

  • The nitrile is partially reduced to an imine intermediate.

  • The desired primary amine product acts as a nucleophile and attacks the imine intermediate.

  • This forms a geminal diamine, which then eliminates ammonia to generate a secondary imine.

  • The secondary imine is subsequently reduced to form a secondary amine.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Nitrile Ar-CH₂-C≡N (Starting Nitrile) Imine [Ar-CH₂-CH=NH] (Imine Intermediate) Nitrile->Imine + H₂ PrimaryAmine Ar-CH₂-CH₂-NH₂ (Primary Amine - Product) Imine->PrimaryAmine + H₂ GemDiamine Geminal Diamine Imine->GemDiamine + Primary Amine PrimaryAmine->GemDiamine Nucleophilic Attack SecImine Secondary Imine GemDiamine->SecImine - NH₃ SecAmine Secondary Amine (Impurity) SecImine->SecAmine + H₂

Caption: The competing pathways in nitrile reduction.

Section 2: Troubleshooting Guide: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful technique, but its success is highly dependent on reaction conditions.

Q3: My Raney Nickel hydrogenation of 3,4-dimethoxyphenylacetonitrile is slow, incomplete, and produces significant secondary amine byproducts. What are the likely causes and solutions?

This is a classic issue in nitrile hydrogenation. The problem can be traced to several interdependent factors. A systematic approach to troubleshooting is essential.

ProblemPossible CauseRecommended Solution
Low Conversion / Stalled Reaction Catalyst Deactivation: Raney Nickel is sensitive to air and certain functional groups. The catalyst may be old, improperly stored, or poisoned.Use freshly prepared or newly purchased, properly washed Raney Nickel. Ensure the reaction is conducted under an inert atmosphere (N₂ or Ar) before introducing hydrogen.[8][9]
Insufficient Hydrogen Pressure/Agitation: Poor mixing can lead to inefficient contact between the catalyst, substrate, and hydrogen.Increase the hydrogen pressure (typically 50-100 psi, but consult specific literature).[10] Ensure vigorous stirring to keep the catalyst suspended.
Low Temperature: The reaction may have a significant activation energy barrier.Gently increase the temperature. For many aromatic nitriles, a range of 40-80°C is effective.[10][11] Monitor for potential side reactions at higher temperatures.
Poor Selectivity (High % of Secondary Amine) Absence of Ammonia: This is the most common cause of poor selectivity. Ammonia suppresses the formation of secondary amines.Conduct the reaction in a solution containing ammonia. An ethanolic ammonia solution is frequently used.[10][12] The ammonia competes with the primary amine product in reacting with the imine intermediate, shifting the equilibrium toward the desired product.[7]
Solvent Choice: The solvent can influence catalyst activity and reaction pathways.Ethanol or methanol saturated with ammonia are excellent choices. They are good solvents for the substrate and facilitate the desired reaction pathway.[5][10]
Optimized Protocol: Selective Hydrogenation with Raney Nickel

This protocol is designed to maximize the yield of the primary amine by suppressing secondary amine formation.

  • Catalyst Preparation: In a flask under an inert atmosphere (N₂), add Raney Nickel (approx. 10-20% by weight of the nitrile) as a slurry in ethanol. Carefully wash the catalyst with anhydrous ethanol (3x) via decantation to remove any residual water and alkali from storage.

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 3,4-dimethoxyphenylacetonitrile (1.0 eq). Add the washed Raney Nickel catalyst slurry. Add anhydrous ethanol saturated with ammonia (approx. 10-15 volumes).

  • Hydrogenation: Seal the vessel. Purge the system thoroughly with N₂ gas, then with H₂ gas. Pressurize the vessel with H₂ to 50-80 psi.

  • Reaction Conditions: Begin vigorous stirring. Heat the reaction mixture to 40-60°C.[10]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. Alternatively, carefully depressurize, take an aliquot, filter through celite to remove the catalyst, and analyze by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the H₂ pressure. Purge with N₂. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The celite pad with the catalyst can be pyrophoric and should be quenched by slowly adding water before disposal.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,4-dimethoxyphenethylamine. Proceed to purification (see Section 4).

Section 3: Troubleshooting Guide: Chemical Hydride Reduction

LiAlH₄ is a powerful but non-selective reducing agent that requires careful handling.

Q4: I am using LiAlH₄ to reduce 3,4-dimethoxyphenylacetonitrile, but my yields are inconsistent and the work-up is problematic. How can I improve this process?

Success with LiAlH₄ hinges on two critical aspects: maintaining strictly anhydrous conditions and performing a controlled, safe work-up (quenching) procedure.

Caption: Troubleshooting workflow for LiAlH₄ reductions.

Q5: What is the best procedure for quenching a LiAlH₄ reaction to ensure easy filtration and good product recovery?

Improper quenching is a very common source of low yields. Adding acid or too much water too quickly can form gelatinous aluminum salts that trap the product, making filtration nearly impossible. The Fieser workup is a widely trusted method.[13]

Optimized Protocol: LiAlH₄ Reduction and Fieser Quench
  • Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and reflux condenser under a nitrogen atmosphere, add LiAlH₄ (1.5 - 2.0 eq) and suspend it in anhydrous THF or diethyl ether (approx. 10 volumes). Cool the suspension to 0°C in an ice bath.

  • Addition: Dissolve 3,4-dimethoxyphenylacetonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may then be stirred at room temperature or gently refluxed for 2-4 hours until the reaction is complete (monitored by TLC/GC-MS).[13]

  • Cooling: Cool the reaction mixture back down to 0°C in an ice bath.

  • Fieser Quench: This is the critical step. For a reaction that used 'X' g of LiAlH₄, add the following reagents sequentially and dropwise with vigorous stirring:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH solution

    • '3X' mL of water

  • Filtration: After the final addition of water, stir the mixture vigorously for 15-30 minutes. A white, granular precipitate of aluminum salts should form. Filter the slurry through a pad of celite, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude amine product.

Section 4: Purification & Final Product Isolation

Q6: My crude product is an oil containing unreacted starting material and other impurities. What is the most effective purification strategy?

The basic nature of the amine product is the key to its purification. An acid-base liquid-liquid extraction (LLE) is a highly effective method to separate the amine from neutral or acidic impurities.[14]

Protocol: Acid-Base Extraction for Amine Purification
  • Dissolution: Dissolve the crude product oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash (Protonation): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and allow the layers to separate. The basic amine will be protonated to its hydrochloride salt and move into the aqueous layer. The neutral starting nitrile will remain in the organic layer.

  • Separation: Drain and collect the bottom aqueous layer. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery of the amine. Discard the organic layer containing neutral impurities.

  • Basification (Deprotonation): Combine the acidic aqueous extracts in a clean separatory funnel. Cool the funnel in an ice bath. Slowly add a base, such as 10% NaOH solution, until the pH is strongly basic (pH 11-12), which can be checked with pH paper.[14] This deprotonates the amine hydrochloride, regenerating the free base.

  • Re-extraction: Add an equal volume of fresh DCM or ethyl acetate to the funnel. Shake vigorously. The now neutral amine free base will move back into the organic layer.

  • Final Wash & Drying: Drain and collect the organic layer. Wash it with a saturated brine solution to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 3,4-dimethoxyphenethylamine.

  • Further Purification (Optional): For very high purity, the product can be further purified by vacuum distillation.

Caption: Workflow for purification via acid-base extraction.

References

  • Tamura, M., et al. (2018). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 8(1), 108-117. [Link]

  • Wang, J., et al. (2006). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2006(15), 92-98. [Link]

  • Imuta, S., et al. (2011). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 6(8), 2166-2170. [Link]

  • Jagadeesh, R. V., & Beller, M. (2015). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]

  • De Bellefon, C., et al. (1999). Hydrogenation of nitriles to produce amines.
  • Vedantu (n.d.). Can Sodium borohydride NaBH4 reduce imine. Vedantu. [Link]

  • ResearchGate (2014). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? ResearchGate. [Link]

  • Jagadeesh, R. V., et al. (2014). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology, 4(11), 3743-3747. [Link]

  • Pilloux, L., et al. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Chemistry Steps (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • OrgoSolver (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver. [Link]

  • van Es, A., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Nickel/Aluminium) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]

  • Gowda, S., & Gowda, D. C. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Hive Methods Discourse. [Link]

  • JoVE (2023). Preparation of Amines: Reduction of Amides and Nitriles. Journal of Visualized Experiments. [Link]

  • Organic Synthesis (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic-reaction.com. [Link]

  • Wikipedia (n.d.). Raney nickel. Wikipedia. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handouts. [Link]

  • Scribd (n.d.). Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Larsen, E. (1990). Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
  • Wikipedia (n.d.). 3,4-Dimethoxyphenethylamine. Wikipedia. [Link]

  • LibreTexts Chemistry (2023). 16.10: Reduction of Aromatic Compounds. LibreTexts. [Link]

  • ResearchGate (n.d.). The effect of temperature on the aromatic ketone reductase isolated from the Microbacterium sp. ResearchGate. [Link]

  • OSTI.GOV (1995). Amine plant troubleshooting and optimization. OSTI.GOV. [Link]

  • D'Andrea, L., & Keden, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PeerJ Physical Chemistry, 7, e34. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. SRE. [Link]

  • D'Andrea, L., & Keden, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Reddit (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Lumen Learning (n.d.). 19.5. Reductions of Aromatic Rings. Organic Chemistry II. [Link]

  • YouTube (2024). Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube. [Link]

  • Wikipedia (n.d.). Phenethylamine. Wikipedia. [Link]

  • Google Patents (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
  • University Course Material (n.d.). Ch17 Reactions of Aromatic Compounds. University of Calgary. [Link]

  • Michigan State University (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

  • MDPI (n.d.). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. MDPI. [Link]

Sources

Troubleshooting solubility issues of dimethoxybenzenebutanamine HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center guide for troubleshooting solubility issues of dimethoxybenzenebutanamine HCl salt.

A Guide to Understanding and Troubleshooting Solubility

Welcome to the technical support guide for dimethoxybenzenebutanamine HCl. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. As an amine hydrochloride salt, this compound's solubility is governed by specific physicochemical principles. This guide provides in-depth explanations, step-by-step protocols, and troubleshooting workflows to ensure successful preparation of your solutions.

Part 1: Core Principles of Solubility for Amine HCl Salts

Dimethoxybenzenebutanamine HCl is the hydrochloride salt of a primary amine. The presence of the charged ammonium group (-NH3+) and the chloride counter-ion makes the molecule highly polar.[1][2] This fundamental property dictates its solubility behavior.

  • Polarity and Solvent Choice: Like most salts, dimethoxybenzenebutanamine HCl is generally soluble in polar solvents like water, methanol, and ethanol, where the solvent molecules can effectively solvate the charged ions.[1] Its solubility is significantly lower in non-polar or weakly polar organic solvents such as diethyl ether, hexane, or toluene.[1]

  • The Role of pH: The solubility of amine salts is highly dependent on the pH of the solution.[3][4] In an aqueous medium, an equilibrium exists between the protonated, water-soluble salt form and the deprotonated, less soluble free amine (freebase) form. Lowering the pH (acidic conditions) favors the protonated salt form, generally increasing water solubility, while raising the pH (basic conditions) shifts the equilibrium towards the neutral freebase, which is less water-soluble but more soluble in organic solvents.[4][5]

  • The Common Ion Effect: The solubility of a hydrochloride salt can be paradoxically decreased by the addition of a strong acid like hydrochloric acid (HCl).[6] This phenomenon, known as the common ion effect, occurs because the addition of excess chloride ions (the "common ion") to a saturated solution shifts the dissolution equilibrium back towards the solid, undissolved salt, causing precipitation.[7][8]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter.

Q1: My dimethoxybenzenebutanamine HCl is not dissolving, or is dissolving poorly, in my aqueous buffer (e.g., PBS). What's wrong?

Answer: This is a common issue that can stem from several factors.

  • Causality: The charged nature of the hydrochloride salt makes it favor polar solvents like water. However, factors like concentration, pH, and temperature can significantly impact its solubility.

  • Troubleshooting Steps:

    • Verify Concentration: Are you attempting to create a solution that exceeds the compound's maximum solubility? Try preparing a more dilute solution first.

    • Check the pH: The pH of your buffer is critical. For amine salts, a slightly acidic pH (typically pH < 6) is often optimal for maintaining the protonated, soluble form. The solubility of many amine HCl salts decreases as the pH approaches neutral or becomes basic.[3][4] If your buffer is at pH 7.2 or higher, the equilibrium may be shifting towards the less soluble freebase form.

    • Gentle Warming: Gently warming the solution to 30-40°C can increase the rate of dissolution and solubility.[1] However, be cautious, as excessive heat can cause degradation. Always monitor for any changes in color or clarity that might indicate decomposition.

    • Increase Agitation: Ensure the solution is being stirred vigorously to maximize the surface area of the solid in contact with the solvent.[1]

    • Use a Co-Solvent: If your experimental design allows, adding a small percentage (e.g., 5-10%) of a polar organic solvent like ethanol or DMSO can sometimes enhance solubility in an aqueous buffer.[9][10]

Q2: I added a few drops of concentrated HCl to my aqueous solution to ensure it was acidic, but a white precipitate formed. Why did this happen?

Answer: You have likely encountered the common ion effect .

  • Causality: While maintaining an acidic pH is generally good for dissolving amine salts, adding a source of excess chloride ions (Cl⁻), such as HCl, to a solution already containing a chloride salt can suppress the salt's dissolution.[6] Le Chatelier's principle dictates that the equilibrium will shift to counteract the increase in chloride concentration, leading to the precipitation of the hydrochloride salt.[8] This effect is more pronounced for salts that are only slightly soluble.[7]

  • Solution: Instead of using HCl to acidify, consider using a different acid that does not introduce a common ion, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), added dropwise. Alternatively, prepare your solution in a pre-made acidic buffer (e.g., a citrate or acetate buffer) with a known pH and no excess chloride.

Q3: My compound will not dissolve in my organic solvent (e.g., Dichloromethane, Ethyl Acetate). How can I get it into this solvent?

Answer: The high polarity of the HCl salt form is preventing it from dissolving in your non-polar or weakly polar organic solvent. The most effective strategy is to convert the salt to its corresponding free amine form.

  • Causality: The free amine (or "freebase") is the neutral, uncharged form of the molecule. By removing the proton from the amine group, the molecule's polarity is significantly reduced, making it much more soluble in a wide range of organic solvents.[1][5]

  • Solution: You must perform a chemical conversion. This is a standard procedure that involves neutralizing the hydrochloride with a base.[1] This process, often called "freebasing," will generate the free amine, which can then be extracted into your desired organic solvent.

  • See Protocol 1: For detailed, step-by-step instructions, refer to the "Protocol for Conversion of HCl Salt to Free Amine for Organic Solvent Solubility" in Part 3.

Q4: I dissolved the compound in water, but a solid crashed out after a few hours at room temperature or upon refrigeration. What is happening?

Answer: This is likely due to the formation of a supersaturated solution or temperature-dependent solubility.

  • Causality:

    • Supersaturation: You may have created a supersaturated solution, especially if you used heat to aid dissolution.[11] As the solution cools, its capacity to hold the solute decreases, and the excess compound precipitates out until it reaches its equilibrium solubility at that temperature.

    • Temperature Effect: The solubility of most compounds, including this salt, decreases as the temperature drops. A solution that is stable at room temperature may precipitate upon storage at 4°C or -20°C.

    • pH Shift: If the solution is unbuffered, it could have absorbed atmospheric CO₂, which forms carbonic acid and can slightly lower the pH, potentially affecting solubility.

  • Solution:

    • Prepare the solution at the temperature at which you intend to use or store it.

    • If you must use heat, allow the solution to cool to room temperature slowly. If a precipitate forms, you have exceeded the room temperature solubility limit.

    • For long-term storage, consider preparing a more concentrated stock in a solvent like DMSO and diluting it into your aqueous buffer just before use.[9][12] Many suppliers recommend not storing aqueous solutions for more than one day.[10][13]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues.

G cluster_start cluster_solvent cluster_aqueous Aqueous Solvent Path cluster_organic Organic Solvent Path start Start: Compound Fails to Dissolve solvent_q What is the solvent? start->solvent_q aq_check_ph 1. Check/Adjust pH (Target: slightly acidic) solvent_q->aq_check_ph Aqueous (Water, Buffer) org_polar_q Is the solvent polar (e.g., MeOH, EtOH)? solvent_q->org_polar_q Organic aq_heat 2. Gentle Warming (30-40°C) aq_check_ph->aq_heat aq_precipitate_q Did a precipitate form after adding HCl? aq_check_ph->aq_precipitate_q Precipitation Observed aq_cosolvent 3. Add Co-Solvent (e.g., 5% EtOH/DMSO) aq_heat->aq_cosolvent aq_success Solubility Achieved aq_cosolvent->aq_success aq_precipitate_q->aq_heat No aq_common_ion Common Ion Effect! Use a non-chloride acid to lower pH. aq_precipitate_q->aq_common_ion Yes org_polar_q->aq_check_ph Yes org_nonpolar Compound is an HCl salt. High polarity prevents dissolution. org_polar_q->org_nonpolar No (e.g., DCM, Ether) org_convert Convert to Free Amine (See Protocol 1) org_nonpolar->org_convert org_success Solubility Achieved org_convert->org_success

Caption: Decision workflow for troubleshooting solubility.

pH-Dependent Equilibrium

The solubility of dimethoxybenzenebutanamine HCl is governed by the following pH-dependent equilibrium.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Salt R-NH₃⁺Cl⁻ (Salt Form) HIGHLY Water Soluble POORLY Organic Soluble Base R-NH₂ + H⁺ + Cl⁻ (Free Amine Form) POORLY Water Soluble HIGHLY Organic Soluble Salt->Base + OH⁻ - H₂O Base->Salt + H⁺

Caption: Equilibrium between salt and free amine forms.

Part 3: Experimental Protocols

Protocol 1: Conversion of HCl Salt to Free Amine for Organic Solvent Solubility

This protocol describes the neutralization of the hydrochloride salt to its free amine form, which is more soluble in less polar organic solvents.

Materials:

  • Dimethoxybenzenebutanamine HCl

  • Deionized Water

  • A suitable organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl Acetate, or Diethyl Ether)

  • A weak base solution (e.g., 1 M Sodium Bicarbonate (NaHCO₃) or a saturated solution) or a strong base (e.g., 1 M Sodium Hydroxide (NaOH)), added dropwise.

  • Separatory Funnel

  • Anhydrous drying agent (e.g., Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the dimethoxybenzenebutanamine HCl salt in a minimum amount of deionized water in an appropriately sized beaker or flask.

  • Basification: While stirring, slowly add the base solution (e.g., 1 M NaHCO₃) dropwise to the aqueous solution of your compound. The goal is to raise the pH to > 9. Monitor the pH of the aqueous layer periodically with pH paper.

    • Expert Note: A cloudy precipitate or oily layer of the free amine may form as the pH increases. This is an indication that the conversion is proceeding successfully.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Add a volume of your chosen organic solvent (e.g., DCM) approximately equal to the aqueous volume.

  • Mixing: Stopper the funnel and gently invert it several times to mix the layers, making sure to vent frequently to release any pressure buildup. Avoid vigorous shaking, which can lead to the formation of an emulsion.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Collection: Drain the organic layer (the bottom layer if using DCM, the top layer if using Ethyl Acetate or Ether) into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, perform two more extractions of the aqueous layer with fresh portions of the organic solvent, combining all organic extracts in the same flask.

  • Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Isolation: Carefully decant or filter the dried organic solution away from the drying agent. The resulting solution now contains the free amine form of your compound, ready for use in your experiment or for solvent removal to isolate the pure free amine.

Data Summary Table

While specific quantitative solubility data for dimethoxybenzenebutanamine HCl is not widely published, the following table provides solubility information for structurally similar amine hydrochloride salts in common laboratory solvents. This data can serve as a useful estimation guide.

Compound Name (HCl Salt)Water / PBS (pH 7.2)DMSODMFEthanolMethanol
2C-T HCl [14]~5 mg/mL16 mg/mL20 mg/mL11 mg/mL1 mg/mL
YS-035 HCl [12]~5 mg/mL~5 mg/mL~1 mg/mLSolubleSoluble
UAMC-0039 HCl [9]~10 mg/mL14 mg/mL2 mg/mL5 mg/mLSoluble
BD 1063 HCl [10]~10 mg/mL16 mg/mL11 mg/mL5 mg/mLSoluble
Dopamine HCl [13]~5 mg/mL~30 mg/mL~30 mg/mL~1 mg/mLSoluble

All values are approximate and can vary based on temperature, pH, and purity.

References

  • Nugent, D. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Miyazaki, S., et al. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Ovid. [Link]

  • CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Wikipedia. (n.d.). Common-ion effect. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • Principle of Common-ion Effect and its Application in Chemistry: a Review. (n.d.). International Journal of Advanced Research in Chemical Science. [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. [Link]

  • Reddit. (2025, May 22). Precipitating organic amine from organic solution containing dissolved KOH. [Link]

  • National Institutes of Health. (n.d.). Phenethylamine. PubChem. [Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. (n.d.). Course Hero. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. (n.d.). Course Hero. [Link]

  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

  • PMC. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-sec-butylamphetamine. [Link]

  • ResearchGate. (2015, April 9). Hi, Can anyone help me to isolate my compound from aqueous solution?. [Link]

  • ResearchGate. (n.d.). Solubility of Drug Substance in Dilute HCl Solution. [Link]

  • Research and Reviews. (2016). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. [Link]

  • National Institutes of Health. (n.d.). 2,5-Dimethoxy-4-chlorophenethylamine. PubChem. [Link]

  • National Institutes of Health. (n.d.). 2,5-Dimethoxy-4-i-butylthiophenethylamine. PubChem. [Link]

  • National Institutes of Health. (n.d.). 2,5-Dimethoxy-4-butylamphetamine. PubChem. [Link]

  • ResearchGate. (2025, August 9). Enhancement of cellulose dissolution in water-based solvent via ethanol–hydrochloric acid pretreatment. [Link]

Sources

Technical Support Center: Minimizing Polymerization in 3,4-Dimethoxyphenylalkylamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering polymerization issues during reactions with 3,4-dimethoxyphenylalkylamines. The electron-rich nature of the dimethoxy-substituted phenyl ring makes these compounds susceptible to side reactions, primarily oxidation and acid-catalyzed polymerization, which can significantly reduce yields and complicate purification. This document outlines the causative factors and provides actionable, field-proven troubleshooting strategies and preventative protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions related to the handling and reaction of 3,4-dimethoxyphenylalkylamines.

Q1: My reaction mixture is turning dark brown/black, and I'm getting a low yield of my desired product. What's happening?

A1: A dark coloration is a strong indicator of polymerization, which is a common side reaction with electron-rich phenethylamines. This is often caused by oxidation of the aromatic ring. The 3,4-dimethoxy substitution makes the ring highly susceptible to oxidation, which can be initiated by atmospheric oxygen, especially under harsh reaction conditions (e.g., high heat, strong acids). This oxidation can form radical species or quinone-type intermediates that readily polymerize.[1][2]

Troubleshooting Steps:

  • Implement an Inert Atmosphere: The most critical first step is to exclude oxygen from your reaction.[3][4][5] This can be achieved by using a Schlenk line or a glove box.[6][7] Purging the reaction vessel with an inert gas like nitrogen or argon before adding reagents is essential.[4][5][6]

  • Use Degassed Solvents: Solvents can be a significant source of dissolved oxygen. Ensure all solvents are thoroughly degassed before use. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Consider Antioxidants: For particularly sensitive reactions, the addition of a small amount of an antioxidant can be beneficial. While not always necessary if a strictly inert atmosphere is maintained, antioxidants like Vitamin C (ascorbic acid) or glutathione can help quench radical species that may form.

Q2: I'm performing a Pictet-Spengler or Bischler-Napieralski reaction, and I'm observing significant charring and low yields. Are the acidic conditions causing polymerization?

A2: Yes, strongly acidic and dehydrating conditions, which are characteristic of reactions like the Bischler-Napieralski, can promote polymerization of sensitive substrates like 3,4-dimethoxyphenethylamine.[8][9][10] While acid is required for these cyclization reactions, excessively harsh conditions can lead to unwanted side reactions. The Pictet-Spengler reaction, which also utilizes acidic conditions, can be prone to similar issues, especially with highly activated aromatic rings.[11][12][13][14][15]

Troubleshooting & Optimization:

  • Choice of Acid/Dehydrating Agent: The choice of acid and dehydrating agent in a Bischler-Napieralski reaction is critical. While strong reagents like phosphorus pentoxide (P₂O₅) are effective, they can also lead to more side products.[8][9] Phosphoryl chloride (POCl₃) is a commonly used and often milder alternative.[8][10] For some substrates, even milder conditions using triflic anhydride (Tf₂O) may be necessary to avoid degradation.[10]

  • Temperature Control: Carefully control the reaction temperature. Many of these reactions can be run at lower temperatures than initially reported in older literature, which can significantly reduce byproduct formation. Start with lower temperatures and slowly warm the reaction mixture only if necessary, while monitoring the reaction progress by TLC or LC-MS.

  • Slow Addition of Reagents: Adding the acid or dehydrating agent slowly and at a reduced temperature can help to control the exotherm of the reaction and minimize localized areas of high acid concentration, which can trigger polymerization.

Q3: How can I purify my 3,4-dimethoxyphenylalkylamine product to remove polymeric impurities?

A3: Removing high-molecular-weight polymeric material is crucial for obtaining a pure product. A combination of techniques is often most effective.

Purification Strategy:

  • Aqueous Wash: After the reaction, a thorough aqueous workup can help remove some of the more polar polymeric byproducts. Washing the organic layer with a mild base (like sodium bicarbonate solution) can help remove acidic residues that might contribute to further instability.

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from polymeric material.[16]

    • Solvent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol.

    • Tailing Prevention: Amines can "tail" on silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.[16]

  • Crystallization as a Salt: For a final purification step and to improve long-term stability, converting the amine to its hydrochloride or another suitable salt is highly recommended.[16] The salt is often a stable, crystalline solid that is less prone to oxidation.

    • Procedure: Dissolve the purified free base in a suitable solvent (e.g., ethanol, isopropanol) and add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) until the solution is acidic. The salt should precipitate and can be collected by filtration.[16]

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reactions

This protocol outlines the basic setup for performing a reaction under an inert atmosphere using a Schlenk line, which is crucial for preventing oxidation of 3,4-dimethoxyphenylalkylamines.[3][4][5][6]

Materials:

  • Schlenk flask and other appropriate glassware (e.g., addition funnel)

  • Schlenk line with vacuum and inert gas (Nitrogen or Argon) manifolds

  • Septa, needles, and cannulas

  • Degassed solvents and reagents

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Assembling the Apparatus: Assemble the reaction apparatus (e.g., flask with a condenser and addition funnel) and connect it to the Schlenk line.

  • Purging the System: Evacuate the apparatus using the vacuum line and then backfill with inert gas. Repeat this vacuum-inert gas cycle at least three times to ensure all atmospheric oxygen and moisture are removed.[6]

  • Adding Reagents:

    • Solids: Add solid reagents to the flask before purging or under a positive pressure of inert gas.

    • Liquids: Add degassed liquid reagents via a syringe or cannula through a septum.

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by using a bubbler filled with mineral oil connected to the outlet of the Schlenk line.

  • Workup: Once the reaction is complete, cool the mixture to room temperature before opening it to the atmosphere.

Protocol 2: Optimized Bischler-Napieralski Cyclization

This protocol provides a more controlled approach to the Bischler-Napieralski reaction to minimize polymerization of the sensitive 3,4-dimethoxyphenethylamine substrate.

Materials:

  • N-acyl-3,4-dimethoxyphenethylamine

  • Phosphoryl chloride (POCl₃)

  • Anhydrous toluene (or another suitable high-boiling solvent)

  • Inert atmosphere setup (as described in Protocol 1)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the N-acyl-3,4-dimethoxyphenethylamine in anhydrous toluene.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Slow Addition of POCl₃: Slowly add phosphoryl chloride (2-3 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Controlled Heating: After the addition is complete, slowly warm the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it over crushed ice. Make the aqueous layer basic with a concentrated NaOH solution and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography followed by crystallization as the hydrochloride salt.

Data & Visualization

Table 1: Key Reaction Parameters for Minimizing Polymerization
ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the electron-rich aromatic ring.[3][4][5]
Solvents Degassed/AnhydrousRemoves dissolved oxygen and water which can initiate side reactions.[6][10]
Temperature Controlled, often sub-ambient initiallyMinimizes thermal degradation and unwanted side reactions.
Reagent Addition Slow, dropwise additionControls reaction exotherm and prevents localized high concentrations of reactive species.
Acidic Conditions Use milder acids/dehydrating agents where possible (e.g., POCl₃ over P₂O₅)Reduces charring and polymerization while still promoting the desired reaction.[8][9][10]
pH during Workup Mildly basic wash (e.g., NaHCO₃)Neutralizes residual acid, preventing further acid-catalyzed degradation post-reaction.
Diagrams

Polymerization_Pathway cluster_0 Desired Reaction Pathway cluster_1 Undesired Polymerization Pathway Substrate Substrate Desired_Product Desired_Product Substrate->Desired_Product Controlled Conditions (Inert Atmosphere, Temp Control) Substrate_Poly Substrate Oxidized_Intermediate Oxidized/Radical Intermediate Substrate_Poly->Oxidized_Intermediate O₂ / Harsh Acid Polymer Polymeric Byproducts Oxidized_Intermediate->Polymer Polymerization Troubleshooting_Logic Start Low Yield / Dark Color Check_Atmosphere Is the reaction under an inert atmosphere? Start->Check_Atmosphere Implement_Inert Implement inert atmosphere (N₂/Ar) Use degassed solvents Check_Atmosphere->Implement_Inert No Check_Conditions Are reaction conditions too harsh? (High Temp / Strong Acid) Check_Atmosphere->Check_Conditions Yes Implement_Inert->Check_Conditions Modify_Conditions Lower temperature Use milder reagents Slow addition Check_Conditions->Modify_Conditions Yes Purification Purify via Chromatography & Salt Crystallization Check_Conditions->Purification No Modify_Conditions->Purification

Caption: Troubleshooting workflow for polymerization issues.

References

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key...
  • Leibovitz, B. (1993). Phenethylamines, Free Radicals, and Antioxidants. MAPS.org.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere.
  • Control Chemical Reactions for Better Results. (2026). What Is The Inert Atmosphere Principle?
  • Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction.
  • Organic-Chemistry.org. (n.d.). Pictet-Spengler Reaction - Common Conditions.
  • L. D. S. Yadav. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC.
  • Cox, E. D., & Cook, J. M. (n.d.). The Pictet-Spengler Reaction.
  • ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits.
  • ARKIVOC. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-.
  • BenchChem. (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
  • Anderson, W. R., et al. (2011). Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone. PMC.
  • Anderson, W. R., et al. (2011). Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. PubMed.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 3-Methoxytyramine for Research Applications.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 4-(3,4-dimethoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-(3,4-dimethoxyphenyl)butan-1-amine is a critical "veratryl" intermediate, frequently employed as a building block in the synthesis of isoquinoline alkaloids and dopamine receptor ligands. In drug development, verifying the integrity of this primary amine is pivotal, as the terminal amine is prone to oxidation or carbamate formation upon storage.

This guide compares the two industry-standard analytical approaches for characterizing this molecule: CDCl₃ (Chloroform-d) analysis of the free base versus DMSO-d₆ (Dimethyl Sulfoxide-d₆) analysis of the hydrochloride salt. While Mass Spectrometry (LC-MS) confirms identity, only 1H NMR provides the structural resolution necessary to quantify regio-isomeric impurities and salt stoichiometry.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the spectral topology of this amine. Below is a direct comparison of the two primary analytical workflows.

Performance Matrix: CDCl₃ vs. DMSO-d₆[1][2][3]
FeatureMethod A: CDCl₃ (Free Base) Method B: DMSO-d₆ (HCl Salt)
Primary Utility Routine purity checks; high-resolution coupling analysis.Analysis of stable salts; detection of exchangeable protons.
Amine (

) Signal
Poor. Appears as a broad, wandering singlet (1.0–2.0 ppm). Often disappears due to exchange.Excellent. Appears as a distinct broad singlet (~8.0 ppm) for

species.
Spectral Resolution High. Low viscosity leads to sharp lines; ideal for resolving the aliphatic chain multiplets.Medium. Higher viscosity causes slight line broadening; multiplets may merge.
Water Interference Low (1.56 ppm).[1] Usually distinct from analyte signals.High (3.33 ppm). Can overlap with methoxy signals or aliphatic multiplets.
Suitability Best for checking post-extraction free base oil.Best for QC of the solid hydrochloride salt.
Comparative Chemical Shift Data ( , ppm)

Note: Values are representative. Exact shifts depend on concentration and temperature.

Proton AssignmentMultiplicity

in CDCl₃ (Free Base)

in DMSO-d₆ (HCl Salt)
Ar-H (C2) Doublet (d)6.706.85
Ar-H (C5) Doublet (d)6.786.82
Ar-H (C6) dd6.746.70
Methoxy (-OCH₃) Singlet (s)3.85, 3.83 (6H)3.73, 3.71 (6H)

-Methylene (

)
Triplet (t)2.712.80 (broadened)
Benzylic (

)
Triplet (t)2.582.52
Internal Chain (

)
Multiplet (m)1.45 – 1.651.50 – 1.70
Amine (

)
Broad s~1.2 (Variable)~7.9 – 8.1 (3H)

Detailed Spectral Interpretation (Method A: CDCl₃)

The CDCl₃ spectrum is the gold standard for confirming the carbon skeleton connectivity.

A. The Aromatic Region (6.6 – 6.9 ppm)

The 3,4-dimethoxy substitution pattern creates a characteristic ABX system :

  • H-5 (Ortho to OMe, Meta to alkyl): Appears as a doublet (

    
     Hz) due to coupling with H-6.
    
  • H-2 (Meta to OMe, Ortho to alkyl): Appears as a narrow doublet (

    
     Hz) due to long-range coupling with H-6.
    
  • H-6 (Para to OMe): Appears as a doublet of doublets (

    
    , 
    
    
    
    Hz).
  • Diagnostic Check: If these peaks appear as a single "blob," your field strength is too low or shimming is poor.

B. The Aliphatic Chain (1.4 – 2.8 ppm)

The four-carbon chain provides a "fingerprint" distinct from the ethyl analog (homoveratrylamine).

  • The Anchor Points:

    • 
       2.58 (t):  The benzylic protons. These are deshielded by the aromatic ring but less so than the N-adjacent protons.
      
    • 
       2.71 (t):  The 
      
      
      
      -protons next to the nitrogen. In the free base, these are distinct. In the salt, they shift downfield.
  • The "Bridge":

    • The two internal methylene groups (C2 and C3 of the chain) appear as multiplets around 1.4–1.7 ppm. In lower field NMR (300 MHz), these often overlap. In 600 MHz, they resolve into two distinct quintet-like multiplets.

Experimental Protocols

Protocol A: Routine Purity Check (CDCl₃)

Use this for oil/free-base intermediates.

  • Sample Prep: Dissolve 10–15 mg of the amine oil in 0.6 mL of CDCl₃ (99.8% D).

  • Filtration: If the oil was cloudy, filter through a small plug of glass wool directly into the NMR tube to remove suspended salts.

  • Acquisition:

    • Scans: 16 (sufficient for >95% purity).

    • Delay (D1): 1.0 second.

    • Pulse Angle: 30°.

  • Validation: Check the integration of the Methoxy signal (set to 6.00). The aromatic region must integrate to 3.00 ± 0.1.

Protocol B: Salt Stoichiometry Analysis (DMSO-d₆)

Use this for solid HCl or Tosylate salts.

  • Sample Prep: Dissolve 10 mg of solid in 0.6 mL DMSO-d₆.

  • Water Management: DMSO is hygroscopic. Use a fresh ampoule. If the water peak at 3.33 ppm is large, it may obscure the methoxy signals.

  • Acquisition:

    • Scans: 32 (to resolve the broad ammonium peak).

    • Delay (D1): Increase to 5.0 seconds. Reason: The ammonium protons have long relaxation times (

      
      ). Short delays will under-integrate the salt peak, leading to false stoichiometry calculations.
      
  • Validation: Integrate the broad ammonium triplet/singlet at ~8.0 ppm. For a mono-HCl salt, this should integrate close to 3.0 relative to the aromatic 3.0.

Visualization of Analytical Logic

Diagram 1: Structural Assignment Logic

This decision tree guides the researcher through assigning the aliphatic region, which is the most common source of confusion between propyl and butyl analogs.

AssignmentLogic Start Start: Aliphatic Region (1.0 - 3.0 ppm) IdentifyTriplets Identify two distinct triplets (~2.5 - 2.8 ppm) Start->IdentifyTriplets CheckIntegration Do they integrate to 2H each? IdentifyTriplets->CheckIntegration AssignBenzylic Assign ~2.58 ppm to Benzylic CH2 (Ar-CH2) CheckIntegration->AssignBenzylic Lower Shift AssignAmineAdj Assign ~2.71 ppm to Amine-adj CH2 (CH2-N) CheckIntegration->AssignAmineAdj Higher Shift AnalyzeMid Analyze Multiplets (1.4 - 1.7 ppm) AssignBenzylic->AnalyzeMid AssignAmineAdj->AnalyzeMid CountCarbons Integration = 4H total? AnalyzeMid->CountCarbons ConclusionButyl CONFIRMED: Butyl Chain (C4) CountCarbons->ConclusionButyl Yes (4H) ConclusionPropyl ERROR: Propyl/Ethyl Analog CountCarbons->ConclusionPropyl No (<4H)

Caption: Logic flow for distinguishing the butyl chain from shorter homologs using 1H NMR integration and multiplicity.

Diagram 2: Solvent Selection Workflow

A self-validating workflow to choose the correct protocol based on the sample state.

SolventSelection Sample Unknown Sample (4-(3,4-dimethoxyphenyl)butan-1-amine) StateCheck Physical State? Sample->StateCheck Oil Viscous Oil (Likely Free Base) StateCheck->Oil Liquid Solid White Solid (Likely Salt) StateCheck->Solid Crystalline CDCl3 Select CDCl3 Oil->CDCl3 DMSO Select DMSO-d6 Solid->DMSO Check2 Check: NH2 Peak Likely invisible/broad CDCl3->Check2 Check1 Check: Water Peak Must be < Amine Peak DMSO->Check1 Result2 Result: Salt Confirmation (Stoichiometry) Check1->Result2 Result1 Result: High Res Coupling Constants Check2->Result1

Caption: Decision matrix for selecting the optimal NMR solvent based on the physical form of the amine intermediate.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] Spectral Database for Organic Compounds (SDBS): 1H NMR of Dimethoxybenzene Derivatives. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 4-(3,4-Dimethoxyphenyl)butan-1-amine. National Library of Medicine. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[4][1][3][5] Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[2][6][7] Retrieved from [Link]

Sources

Spectroscopic Profiling of 3,4-Dimethoxy Primary Amines: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the FTIR spectral characteristics of 3,4-dimethoxy primary amines (e.g., 3,4-dimethoxyphenethylamine, homoveratrylamine). It is designed for analytical chemists and pharmaceutical researchers requiring high-fidelity identification of these compounds against structural isomers and functional analogs.

Executive Summary

In the development of neuroactive compounds and pharmaceutical intermediates, distinguishing the 3,4-dimethoxy substitution pattern (veratryl core) from its regioisomers (e.g., 2,5-dimethoxy) is critical. While Mass Spectrometry (MS) provides molecular weight, it often fails to differentiate positional isomers without complex fragmentation analysis. Fourier Transform Infrared Spectroscopy (FTIR) serves as the definitive orthogonal tool for this purpose. This guide delineates the specific vibrational signatures of 3,4-dimethoxy primary amines and compares their spectral performance against common "alternatives"—specifically regioisomers and secondary amine analogs.

Part 1: Critical Spectral Benchmarks

The FTIR spectrum of a 3,4-dimethoxy primary amine is defined by the interplay between the hydrophilic primary amine tail and the electron-rich veratrole (1,2-dimethoxybenzene) core.

1. The Primary Amine Signature (The "Head")

The primary amine (


) is the functional "warhead." Its identification is the first step in validation.
  • Free Base: Exhibits a characteristic doublet in the high-frequency region (

    
    ), corresponding to asymmetric and symmetric N-H stretching.
    
  • HCl Salt (Solid State): Most drug development samples are hydrochloride salts. Here, the discrete doublet collapses into a broad, strong ammonium band (

    
    ), often overlapping with C-H stretches.
    
2. The Veratryl Core (The "Body")

The 3,4-dimethoxy substitution pattern creates a specific "fingerprint" in the lower wavenumber region (


) due to Out-of-Plane (OOP) C-H bending. This is the primary differentiator from 2,5-dimethoxy alternatives.

Table 1: Characteristic Diagnostic Peaks for 3,4-Dimethoxy Primary Amines (HCl Salt)

Vibrational ModeFrequency (

)
IntensityDiagnostic Value
N-H Stretch (Ammonium)

Broad, StrongConfirms Salt Formation; overlaps C-H alkyl.
N-H Deformation

MediumDistinguishes primary amine salts from secondary.
C-O-C Asymmetric Stretch

Very Strong Marker for Methoxy group attached to ring.
C-O-C Symmetric Stretch

StrongConfirms ether linkage integrity.
Ar-H OOP Bending

StrongCritical: Indicates 1,2,4-trisubstituted benzene (3,4-pattern).
Ar-H OOP Bending

MediumSecondary confirmation of substitution pattern.
Part 2: Comparative Analysis (The Alternatives)

This section objectively compares the spectral performance of 3,4-dimethoxy amines against their most common confounding alternatives: Positional Isomers (2,5-dimethoxy) and Functional Analogs (Secondary Amines).

Comparison A: 3,4-Dimethoxy vs. 2,5-Dimethoxy (Regioisomers)

The 2,5-dimethoxy pattern is common in the "2C" class of psychoactive phenethylamines. Distinguishing these is a core forensic requirement.

  • Mechanism of Differentiation: The position of the methoxy groups alters the symmetry and the dipole moment of the aromatic ring, shifting the C-H Out-of-Plane (OOP) bending vibrations.

  • 3,4-Pattern (Veratryl): Acts as a 1,2,4-trisubstituted benzene .

    • Key Feature: Two adjacent hydrogens on the ring.

    • Signal: Strong band at

      
       .[1]
      
  • 2,5-Pattern: Acts as a 1,2,4,5-tetrasubstituted benzene (if 4-position is substituted) or 1,2,4-trisubstituted (isolated hydrogens).

    • Key Feature: Isolated hydrogens (para to each other or separated by substituents).

    • Signal: 2,5-dimethoxy compounds typically exhibit a "doublet" signature at

      
        and 
      
      
      
      , which is absent or distinct in the 3,4-series.
Comparison B: Primary vs. Secondary Amines

In synthesis, N-alkylation is a common side reaction.

  • Primary Amine (

    
    ): 
    
    • N-H Bend: Distinct scissoring band at

      
       .
      
    • N-H Stretch: Doublet (Free base).

  • Secondary Amine (

    
    ): 
    
    • N-H Bend: Weak or absent in the

      
       region.
      
    • N-H Stretch: Single weak band (Free base) or shifted broad band (Salt).

Comparison C: Sampling Techniques (ATR vs. KBr)
FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet)
Sample Prep Zero prep; pure solid contact.Grinding with KBr; pressing under vacuum.
Hygroscopicity Superior: Minimizes water absorption.Poor: Amine salts absorb water from KBr, creating -OH interference.
Resolution Good; depth of penetration is wavelength dependent.Excellent; true absorption.
Recommendation Primary Choice for routine ID of amine salts.Secondary Choice only for trace analysis or library matching.
Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain a publication-quality spectrum of 3,4-dimethoxyphenethylamine HCl using ATR-FTIR.

Methodology:

  • System Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a 32-scan background spectrum to remove atmospheric

    
     (
    
    
    
    ) and
    
    
    vapor.
  • Sample Deposition: Place

    
     of the amine salt directly onto the crystal center.
    
  • Compression: Apply high pressure using the anvil. Causality Check: Ensure the "Preview" mode shows peaks at

    
     (C-O-C) exceeding 0.1 Absorbance units. If low, pressure is insufficient for the crystal-sample interface.
    
  • Acquisition: Collect 64 scans at

    
     resolution.
    
  • Validation (The "Self-Check"):

    • Check 1: Is there a broad band

      
      ? (Yes = Salt form confirmed).
      
    • Check 2: Is the

      
       region flat? (Yes = Background subtraction successful).
      
    • Check 3: Are peaks at

      
       present? (Yes = 3,4-substitution confirmed).
      
Part 4: Diagnostic Workflow Diagram

The following decision tree illustrates the logic flow for identifying a 3,4-dimethoxy primary amine from an unknown spectrum.

FTIR_Identification Start Unknown Spectrum Input CheckNH Region 3200-3500 cm⁻¹ (N-H Stretch) Start->CheckNH CheckSalt Broad Band 2600-3200 cm⁻¹? CheckNH->CheckSalt Broad/Undefined PrimaryBase Doublet Peak? (Primary Free Base) CheckNH->PrimaryBase Sharp Peaks CheckEther Region 1230-1270 cm⁻¹ (C-O-C Asymmetric) CheckSalt->CheckEther Yes (Amine Salt) PrimaryBase->CheckEther Yes CheckFingerprint Fingerprint 700-900 cm⁻¹ (Ar-H OOP Bending) CheckEther->CheckFingerprint Strong Band Present ResultNonMethoxy Non-Methoxylated Analog CheckEther->ResultNonMethoxy Absent Result34 Confirmed: 3,4-Dimethoxy Primary Amine CheckFingerprint->Result34 Strong Peak 800-820 cm⁻¹ (1,2,4-Trisubstituted) Result25 Alternative: 2,5-Dimethoxy Isomer CheckFingerprint->Result25 Doublet 990-1015 cm⁻¹ (Isolated H)

Caption: Logical decision tree for the spectroscopic identification of 3,4-dimethoxy primary amines, distinguishing them from salts, non-methoxylated analogs, and regioisomers.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8421, 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard text for 1,2,4-trisubstituted benzene OOP assignments).

  • Bureau of Forensic Services. (2012). Analysis of 2,5-dimethoxy-phenethylamines (2C-Series) by FTIR. Journal of Forensic Sciences.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Retrieved from [Link] (General reference for primary amine salt N-H broad band characteristics).

Sources

Comparative Guide: 4-(3,4-dimethoxyphenyl)butan-1-amine vs. Homoveratrylamine

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares 4-(3,4-dimethoxyphenyl)butan-1-amine against the industry-standard Homoveratrylamine (3,4-dimethoxyphenethylamine).

Executive Summary

In drug discovery, the length of the alkyl chain between the aromatic ring and the amine is a critical determinant of pharmacological activity and synthetic utility.[1]

  • Homoveratrylamine (C2-Linker): The "Gold Standard" precursor for isoquinoline alkaloids and a direct structural analog of dopamine. Its biological activity is characterized by monoaminergic receptor interaction and substrate activity for Monoamine Oxidase (MAO).

  • 4-(3,4-dimethoxyphenyl)butan-1-amine (C4-Linker): A specialized "Extended Scaffold." It lacks direct dopaminergic agonist activity due to steric mismatch but serves as a potent Sigma (

    
    ) receptor ligand , a flexible linker for bivalent drugs, and a precursor for 7-membered benzazepine rings.
    

Key Decision Driver: Use Homoveratrylamine for GPCR agonist design and isoquinoline synthesis. Use the Butyl analog for Sigma receptor targeting, MAO inhibition , or macrocyclic exploration.

Physicochemical & Structural Comparison

The two molecules differ only by two methylene units (–CH₂–CH₂–), yet this alteration drastically shifts their lipophilicity and folding potential.

FeatureHomoveratrylamine4-(3,4-dimethoxyphenyl)butan-1-amine
IUPAC Name 2-(3,4-dimethoxyphenyl)ethan-1-amine4-(3,4-dimethoxyphenyl)butan-1-amine
Common Abbr. DMPEADMPBA
Chain Length Ethyl (2 Carbons)Butyl (4 Carbons)
Molecular Weight 181.23 g/mol 209.29 g/mol
LogP (Predicted) ~1.1~2.2 (Higher Lipophilicity)
Rotatable Bonds 46 (Higher Entropy)
pKa (Amine) ~9.5~10.2
Primary Application Isoquinoline Synthesis, Dopamine AnalogBenzazepine Synthesis, Sigma Ligand

Pharmacological Activity & SAR Analysis[1][2][3][4][5][6][7]

Dopaminergic & Serotonergic Activity

The "Distance Rule" in medicinal chemistry dictates that direct activation of Dopamine (D2) and Serotonin (5-HT2A) receptors typically requires an ethyl spacer (approx. 6–7 Å distance between the aromatic centroid and the nitrogen).

  • Homoveratrylamine: Fits the "canonical" binding pocket. It acts as a weak partial agonist/antagonist at 5-HT receptors and is a substrate for the Dopamine Transporter (DAT). It is rapidly metabolized by MAO-A.

  • Butyl Analog: The extended chain pushes the amine group out of the orthosteric binding site when the aromatic ring is anchored. Consequently, it exhibits negligible affinity for D2/5-HT agonist sites. However, this extension often converts substrates into inhibitors (e.g., acting as a competitive inhibitor of MAO rather than a substrate).

Sigma ( ) Receptor Selectivity

The Sigma-1 receptor prefers longer, hydrophobic alkyl chains between the nitrogen and the aromatic pharmacophore.

  • Mechanism: The butyl chain allows the molecule to span the hydrophobic tunnel of the Sigma-1 receptor more effectively than the shorter ethyl chain.

  • Application: The butyl analog is frequently used as a "spacer" in the design of bivalent ligands (e.g., dual Opioid/Sigma ligands) to reach secondary binding pockets.

Diagram: Structure-Activity Relationship (SAR) Flow

The following diagram illustrates how chain length dictates the biological target.

SAR_Flow Substrate Core Scaffold (3,4-dimethoxyphenyl) Ethyl Ethyl Chain (C2) Homoveratrylamine Substrate->Ethyl Butyl Butyl Chain (C4) DMPBA Substrate->Butyl Target_GPCR GPCR Orthosteric Site (Dopamine/Serotonin) Ethyl->Target_GPCR High Fit (Agonist) Target_MAO MAO Enzyme (Metabolism) Ethyl->Target_MAO Substrate (Rapid degradation) Butyl->Target_GPCR Steric Clash (Inactive) Butyl->Target_MAO Inhibitor Target_Sigma Sigma-1 Receptor (Hydrophobic Pocket) Butyl->Target_Sigma Optimal Span (High Affinity)

Caption: Divergent biological targets based on alkyl linker length. Green arrows indicate activation/affinity; red dotted lines indicate loss of activity.

Synthetic Utility: Cyclization Pathways

The most distinct chemical difference lies in their utility as precursors for heterocyclic ring systems.

Isoquinoline vs. Benzazepine Formation
  • Homoveratrylamine (Pictet-Spengler Reaction): Reacts with aldehydes/ketones under acidic conditions to form Tetrahydroisoquinolines (6-membered rings). This is a thermodynamically favored reaction (Baldwin's Rules: 6-endo-trig).

    • Yield: Typically High (>80%).

    • Product: Precursors to drugs like Verapamil, Papaverine.

  • Butyl Analog (Modified Bischler-Napieralski): Cyclization to form Tetrahydro-2-benzazepines (7-membered rings) is kinetically slower and entropically disfavored compared to 6-membered rings.

    • Protocol Adjustment: Requires stronger dehydrating agents (e.g., POCl₃ in refluxing toluene) or activation of the aromatic ring.

    • Product: Benzazepines (used in specific hypertension and CNS active agents).

Diagram: Synthetic Divergence

Synthesis_Path Start_Ethyl Homoveratrylamine (C2 Linker) Imine_Ethyl Imine Intermediate Start_Ethyl->Imine_Ethyl Condensation Start_Butyl Butyl Analog (C4 Linker) Imine_Butyl Imine Intermediate Start_Butyl->Imine_Butyl Condensation Reagent + Aldehyde (R-CHO) Acid Catalyst Reagent->Imine_Ethyl Reagent->Imine_Butyl Prod_Iso Tetrahydroisoquinoline (6-Membered Ring) FAST KINETICS Imine_Ethyl->Prod_Iso Pictet-Spengler (Facile) Prod_Benz Tetrahydro-2-benzazepine (7-Membered Ring) SLOW KINETICS Imine_Butyl->Prod_Benz Cyclization (Difficult)

Caption: Synthetic pathways showing the kinetic advantage of Homoveratrylamine (Green) in ring formation versus the Butyl analog (Yellow).

Experimental Protocols

Protocol A: Standard Quality Control (TLC Differentiation)

Because these compounds have different polarities, they can be distinguished easily via Thin Layer Chromatography.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Dichloromethane : Methanol : Ammonium Hydroxide (90:9:1).

  • Visualization: UV (254 nm) and Ninhydrin stain (Primary amines turn purple/red).

  • Expected Rf Values:

    • Homoveratrylamine: Lower Rf (~0.30) due to higher polarity relative to mass.

    • Butyl Analog: Higher Rf (~0.45) due to the lipophilic butyl chain.

Protocol B: Synthesis of 7-Membered Ring (Benzazepine) from Butyl Analog

Note: This reaction is more challenging than the standard Pictet-Spengler.

  • Schiff Base Formation: Dissolve 4-(3,4-dimethoxyphenyl)butan-1-amine (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous Ethanol. Stir at RT for 4 hours. Evaporate solvent.

  • Cyclization: Redissolve the crude imine in Polyphosphoric Acid (PPA).

  • Heating: Heat to 100°C for 2–4 hours. (Monitor via LC-MS for M+H peak).

  • Workup: Pour onto crushed ice, basify with NaOH to pH 10, and extract with Chloroform.

  • Validation: NMR must show the disappearance of the imine proton and the appearance of the rigidified 7-membered ring protons.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine SAR and synthesis).
  • Glennon, R. A., et al. (2002). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2A serotonin receptors: Evidence for a lipophilic binding pocket." Journal of Medicinal Chemistry.

  • Stockton, M. E., et al. (2015). "Structure-Activity Relationships of Sigma-1 Receptor Ligands." Future Medicinal Chemistry. (Details the preference of Sigma receptors for N-alkyl chain extension).
  • BenchChem Technical Guides. (2025). "Comparative Guide to Phenylalkylamines."

  • Maryanoff, B. E., et al. (1987). "Cyclizations of N-acyl-3,4-dimethoxyphenethylamines and related compounds." Journal of Organic Chemistry. (Comparison of ring closure kinetics for 6 vs 7 membered rings).

Sources

Technical Guide: Differentiating 3,4-Dimethoxybutylamine from Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating 3,4-dimethoxybutylamine from positional isomers Content Type: Publish Comparison Guide

Scope and Critical Disambiguation

This guide addresses the structural elucidation and differentiation of 3,4-dimethoxybutan-1-amine (CAS: 1955553-62-4), an aliphatic amine linker often used in fragment-based drug discovery (FBDD).

Critical Scope Note: "Dimethoxybutylamine" is a nomenclature often conflated with aromatic analogues. This guide focuses strictly on the aliphatic C₆H₁₅NO₂ regioisomers.

  • Target Molecule: 3,4-dimethoxybutan-1-amine (Substituents at C3, C4).

  • Primary Isomers: 2,3-dimethoxybutan-1-amine and 2,4-dimethoxybutan-1-amine.

Differentiation is critical in SAR (Structure-Activity Relationship) studies, as the placement of methoxy groups governs the molecule's ability to act as a hydrogen bond acceptor and its metabolic stability against O-demethylation.

Structural Landscape & Isomer Definition

Before selecting an analytical method, one must understand the structural divergence of the isomers.

IsomerStructureKey Structural FeatureChiral Centers
3,4-dimethoxybutan-1-amine H₂N-CH₂-CH₂-CH(OMe)-CH₂(OMe)Terminal methoxymethyl group; Vicinal ethers.C3
2,3-dimethoxybutan-1-amine H₂N-CH₂-CH(OMe)-CH(OMe)-CH₃Terminal methyl group; Vicinal ethers.C2, C3
2,4-dimethoxybutan-1-amine H₂N-CH₂-CH(OMe)-CH₂-CH₂(OMe)1,3-methoxy separation; Terminal methoxymethyl.C2
Decision Tree for Identification

The following DOT diagram illustrates the logical flow for differentiating these isomers using NMR and MS.

IsomerDifferentiation Start Unknown Dimethoxybutylamine Isomer HNMR Step 1: 1H NMR Analysis (Focus: 0.8 - 1.4 ppm region) Start->HNMR MethylCheck Is a doublet/triplet methyl signal present ~1.1 ppm? HNMR->MethylCheck Isomer23 Identify: 2,3-dimethoxybutan-1-amine (Terminal Methyl Present) MethylCheck->Isomer23 Yes NoMethyl No Terminal Methyl Signal (Terminal group is -CH2-OMe) MethylCheck->NoMethyl No COSY Step 2: 2D COSY NMR (Check Methine-Methylene Coupling) NoMethyl->COSY CouplingCheck Does the methine (CH-OMe) couple directly to terminal CH2-OMe? COSY->CouplingCheck Isomer34 Identify: 3,4-dimethoxybutan-1-amine (Vicinal Coupling Observed) CouplingCheck->Isomer34 Yes (Vicinal) Isomer24 Identify: 2,4-dimethoxybutan-1-amine (Coupling Interrupted by CH2) CouplingCheck->Isomer24 No (1,3-Separation)

Figure 1: Logical workflow for differentiating dimethoxybutylamine regioisomers using NMR spectroscopy.

Comparative Analytical Performance

Method A: Nuclear Magnetic Resonance (1H NMR)

NMR is the gold standard for this differentiation because the local electronic environment of the protons shifts distinctively based on the methoxy position.

1. The "Methyl Flag" (Differentiating 2,3-isomer)

The most rapid diagnostic is the presence of a terminal methyl group.

  • 2,3-isomer: Contains a terminal methyl group (

    
    ) at C4. This appears as a doublet at 
    
    
    
    1.1–1.3 ppm
    (
    
    
    ).
  • 3,4- and 2,4-isomers: Terminate in a methoxymethyl group (

    
    ). This region will be empty of methyl doublets; instead, you will see complex multiplets for the backbone methylenes.
    
2. Vicinal vs. Isolated Ethers (Differentiating 3,4- vs 2,4-isomer)

If the methyl doublet is absent, you must distinguish between the 3,4- and 2,4- patterns.

  • 3,4-isomer (Vicinal): The methine proton at C3 (

    
    ) couples directly to the terminal methylene protons at C4 (
    
    
    
    ). In a COSY spectrum, these signals show a strong cross-peak.
  • 2,4-isomer (Isolated): The methine at C2 is separated from the terminal C4 methylene by a C3 methylene bridge. There is no direct vicinal coupling between the oxygenated carbons' protons.

Table 1: Predicted 1H NMR Shifts (in CDCl₃)

Proton Position3,4-dimethoxybutan-1-amine2,3-dimethoxybutan-1-amine2,4-dimethoxybutan-1-amine
C1 (-CH₂-NH₂) ~2.7 ppm (t)~2.7 ppm (d/m)~2.7 ppm (d)
C2 ~1.6 ppm (q/m, bridge)~3.3 ppm (m, O-CH)~3.4 ppm (m, O-CH)
C3 ~3.4 ppm (m, O-CH)~3.4 ppm (m, O-CH)~1.7 ppm (m, bridge)
C4 (Terminal) ~3.5 ppm (d/m, O-CH₂) ~1.1 ppm (d, -CH₃) ~3.5 ppm (t, O-CH₂)
Methoxy (-OCH₃) Two singlets ~3.35 ppmTwo singlets ~3.35 ppmTwo singlets ~3.35 ppm
Method B: Mass Spectrometry (ESI-MS/MS)

While molecular weights are identical (


), fragmentation pathways (MS/MS) reveal structural connectivity.
  • 3,4-isomer Fragmentation:

    • Alpha-cleavage relative to the amine is the dominant high-energy pathway, yielding the iminium ion (

      
      , 
      
      
      
      ).
    • Secondary fragmentation involves the loss of the terminal methoxymethyl group (

      
      ), generating a stable cation.
      
  • 2,3-isomer Fragmentation:

    • Cleavage between C2 and C3 is favored due to the stability of the resulting oxonium ions on both sides.

    • Expect a significant fragment at

      
       (
      
      
      
      ) which is unique to the terminal methyl-methoxy motif.

Experimental Protocols

Protocol 1: High-Resolution NMR Analysis

Purpose: Definitive structural assignment. Reagents:


 (99.8% D) with 0.03% TMS.
  • Sample Preparation: Dissolve

    
     of the amine (free base or HCl salt) in 
    
    
    
    of
    
    
    . Note: If using HCl salt, add 1 drop of
    
    
    or neutralize with solid
    
    
    and filter to sharpen peaks.
  • Acquisition:

    • Run standard 1H (16 scans,

      
      ).
      
    • Run 2D COSY (Gradient selected, min 1024 x 128 points).

  • Analysis:

    • Step A: Check 1.0–1.3 ppm. Doublet = 2,3-isomer.

    • Step B: If no doublet, examine the 3.3–3.6 ppm region. Identify the methine proton (integral = 1).

    • Step C: Check COSY cross-peaks. If the methine couples to the terminal methylene (integral = 2), it is the 3,4-isomer .

Protocol 2: Derivatization for GC-MS Separation

Purpose: Separation of isomeric mixtures in impurity profiling. Reagents: Trifluoroacetic anhydride (TFAA), Ethyl Acetate.

  • Derivatization: Dissolve

    
     sample in 
    
    
    
    ethyl acetate. Add
    
    
    TFAA. Incubate at
    
    
    for 20 mins. Blow down with
    
    
    and reconstitute in ethyl acetate.
  • GC Parameters:

    • Column: DB-5ms or equivalent (

      
      ).
      
    • Gradient:

      
       (1 min) 
      
      
      
      
      
      
      
      
      
      .
  • Differentiation:

    • The 2,3-isomer (more sterically crowded vicinal center) typically elutes earlier than the 3,4-isomer .

    • The 2,4-isomer (less crowded) typically elutes between or after, depending on the specific column phase interactions with the exposed ethers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 137570926, 3,4-dimethoxybutan-1-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023). Structural Isomerism of Aliphatic Amines. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dimethoxyphenyl)butan-1-amine
Reactant of Route 2
Reactant of Route 2
4-(3,4-dimethoxyphenyl)butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.